Acacetin 7-O-(6-O-malonylglucoside)
Beschreibung
BenchChem offers high-quality Acacetin 7-O-(6-O-malonylglucoside) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acacetin 7-O-(6-O-malonylglucoside) including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C25H24O13 |
|---|---|
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid |
InChI |
InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)16-8-15(27)21-14(26)6-13(7-17(21)37-16)36-25-24(33)23(32)22(31)18(38-25)10-35-20(30)9-19(28)29/h2-8,18,22-26,31-33H,9-10H2,1H3,(H,28,29)/t18-,22-,23+,24-,25-/m1/s1 |
InChI-Schlüssel |
IJNCCCFFKAXJKJ-GOZZSVHWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Natural Provenance of Acacetin 7-O-(6-O-malonylglucoside): A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols related to Acacetin (B1665396) 7-O-(6-O-malonylglucoside), a flavonoid of increasing interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information on this compound.
Principal Natural Sources
Acacetin 7-O-(6-O-malonylglucoside) is a naturally occurring flavonoid glycoside found predominantly in the plant kingdom. The primary documented sources belong to the Lamiaceae and Asteraceae families.
Key Botanical Sources:
-
Agastache rugosa (Korean Mint): The leaves of this perennial plant are a significant source of Acacetin 7-O-(6-O-malonylglucoside). Studies have reported substantial quantities of the compound in this species[1][2].
-
Agastache foeniculum (Anise Hyssop): Another species within the Agastache genus, A. foeniculum, has also been identified as a source of acacetin glycosides, including malonylated forms[3].
-
Dendranthema morifolium (Chrysanthemum): This popular ornamental and medicinal plant is another notable source of Acacetin 7-O-(6-O-malonylglucoside)[4].
-
Fortunella japonica (Kumquat): The fruits of the kumquat tree have been reported to contain Acacetin 7-O-(6-O-malonylglucoside)[5].
A related compound, Acacetin-7-O-(3-O-malonyl)-β-D-glucopyranoside, has been isolated from the moss Dicranum foetidum[6].
Quantitative Analysis of Acacetin 7-O-(6-O-malonylglucoside) in Natural Sources
The concentration of Acacetin 7-O-(6-O-malonylglucoside) can vary depending on the plant species, the part of the plant analyzed, and the geographical origin. The most comprehensive quantitative data is available for Agastache rugosa.
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Agastache rugosa | Aerial Parts | Acacetin 7-O-(6″-O-malonyl)-β-D-glucopyranoside | 10.06–14.30 | [2] |
| Agastache rugosa | Not Specified | Acacetin 7-O-(6″-O-malonyl)-β-D-glucopyranoside | 6.44–34.25 | [2] |
Biosynthesis of Acacetin 7-O-(6-O-malonylglucoside)
The biosynthesis of Acacetin 7-O-(6-O-malonylglucoside) follows the general flavonoid biosynthetic pathway, which is a well-characterized route in plants. The process begins with the phenylpropanoid pathway and culminates in a series of enzymatic modifications to the flavonoid backbone.
The formation of the acacetin aglycone is followed by two key modification steps: glycosylation and malonylation. A glycosyltransferase attaches a glucose molecule to the 7-hydroxyl group of acacetin, forming acacetin 7-O-glucoside (tilianin). Subsequently, a malonyltransferase, specifically a malonyl-CoA:flavonoid glucoside malonyltransferase, catalyzes the transfer of a malonyl group from malonyl-CoA to the 6-position of the glucose moiety.
Caption: Biosynthetic pathway of Acacetin 7-O-(6-O-malonylglucoside).
Experimental Protocols
The extraction, isolation, and quantification of Acacetin 7-O-(6-O-malonylglucoside) from plant matrices involve a multi-step process. The following sections outline a general methodology based on established protocols for flavonoid analysis.
Extraction and Isolation Workflow
A typical workflow for the extraction and isolation of Acacetin 7-O-(6-O-malonylglucoside) from plant material is depicted below. This process generally involves solvent extraction, followed by chromatographic purification steps.
Caption: General workflow for the extraction and isolation of Acacetin 7-O-(6-O-malonylglucoside).
Detailed Methodologies
3.2.1. Extraction
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Agastache rugosa) at room temperature and grind into a fine powder.
-
Solvent Extraction: Extract the powdered plant material with a suitable solvent. A 70% aqueous methanol or ethanol (B145695) solution is commonly used for flavonoid extraction. The extraction can be performed using maceration, sonication, or reflux. For optimal extraction from Agastache rugosa, ultrasonication with 70% methanol is effective.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
3.2.2. Purification
-
Column Chromatography: Subject the crude extract to column chromatography for initial fractionation. Sephadex LH-20 is a common stationary phase for separating flavonoids. Elute with a suitable solvent system, such as a gradient of methanol in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using preparative HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Compound Identification: Collect the purified compound and confirm its identity and purity using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
3.2.3. Quantification by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of Acacetin 7-O-(6-O-malonylglucoside) in plant extracts.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the compound's characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Acacetin 7-O-(6-O-malonylglucoside) should be determined using a pure standard.
-
Quantification: Generate a calibration curve using a certified reference standard of Acacetin 7-O-(6-O-malonylglucoside) to quantify the compound in the samples.
-
This technical guide provides a foundational understanding of Acacetin 7-O-(6-O-malonylglucoside) for research and development purposes. The provided methodologies can be adapted and optimized for specific research needs.
References
- 1. Biosynthesis of malonylated flavonoid glycosides on the basis of malonyltransferase activity in the petals of Clitoria ternatea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extraction of seven major compounds from Agastache rugosa (Fisch. & C.A.Mey.) Kuntze: optimization study using response surface methodology -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 3. Molecular characterization of flavonoid malonyltransferase from Oryza sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Differentiation of the Glycosyltransferases That Contribute to the Chemical Diversity of Bioactive Flavonol Glycosides in Grapevines (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of acacetin glycosides in plants.
An In-depth Technical Guide to the Biosynthesis of Acacetin (B1665396) Glycosides in Plants
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavone (B191248) found in various plants, including those from the Asteraceae and Lamiaceae families.[1] It exists in plants as a free aglycone or, more commonly, in the form of its glycosides, such as linarin (B1675465) (acacetin-7-O-rutinoside).[1][2] Acacetin and its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties, making them significant targets for drug discovery and development.[1] Understanding the biosynthetic pathway of acacetin glycosides is crucial for metabolic engineering efforts aimed at enhancing their production in plants or developing microbial production platforms. This technical guide provides a comprehensive overview of the enzymatic steps leading to acacetin glycosides, the regulatory mechanisms controlling the pathway, quantitative enzymatic data, and detailed experimental protocols for pathway analysis.
The Core Biosynthesis Pathway
The formation of acacetin glycosides is a multi-step enzymatic process that begins with the general phenylpropanoid pathway, proceeds through the flavonoid biosynthesis pathway to produce the acacetin aglycone, and concludes with sequential glycosylation steps.[2]
Phenylpropanoid Pathway: Synthesis of p-Coumaroyl-CoA
The journey begins with the amino acid L-phenylalanine. A series of three core enzymes convert it into p-Coumaroyl-CoA, the universal precursor for all flavonoids.[3]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to produce cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): A P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.[4]
-
4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to form p-Coumaroyl-CoA.[4]
Flavonoid Pathway: Formation of the Acacetin Aglycone
The pathway then enters the flavonoid-specific branch, leading to the formation of the flavone skeleton, which is subsequently methylated to yield acacetin.
-
Chalcone (B49325) Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to create the C15 backbone of flavonoids, forming naringenin (B18129) chalcone.[5]
-
Chalcone Isomerase (CHI): Performs the stereospecific cyclization of naringenin chalcone into its corresponding flavanone (B1672756), (2S)-naringenin. This compound is a critical branch-point intermediate in flavonoid metabolism.[4][5]
-
Flavone Synthase (FNS): Catalyzes the desaturation of the flavanone C-ring to produce a flavone. This conversion is a key step and is carried out by two distinct types of enzymes:
-
Flavone Synthase I (FNS I): A soluble Fe²⁺/2-oxoglutarate-dependent dioxygenase (2-ODD) that directly converts naringenin to apigenin (B1666066).[6][7]
-
Flavone Synthase II (FNS II): A cytochrome P450 monooxygenase that also converts naringenin to apigenin.[5]
-
-
O-Methyltransferase (OMT): The final step in aglycone formation is the regiospecific methylation of apigenin. An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase catalyzes the transfer of a methyl group to the 4'-hydroxyl group of apigenin to form acacetin.[1][8]
Glycosylation: Formation of Acacetin Glycosides
The acacetin aglycone is subsequently modified by UDP-dependent glycosyltransferases (UGTs), which attach sugar moieties to its hydroxyl groups, most commonly at the 7-position.[9] This glycosylation enhances the solubility and stability of the compound.[10] The formation of linarin (acacetin-7-O-rutinoside), a common acacetin glycoside, is a two-step process:
-
Glucosylation: A UGT transfers a glucose molecule from UDP-glucose to the 7-hydroxyl group of acacetin, forming acacetin-7-O-glucoside.
-
Rhamnosylation: A specific 1,6-Rhamnosyltransferase (RhaT) then transfers a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the initial glucose, forming the rutinoside linkage.[11]
The promiscuity of various UGTs can lead to a diverse array of acacetin glycosides in different plant species, with variations in the type and linkage of sugar molecules.[12][13][14]
Caption: Biosynthesis pathway of Linarin, a common acacetin glycoside.
Transcriptional Regulation of the Pathway
The expression of flavonoid biosynthesis genes is tightly controlled at the transcriptional level by a conserved protein complex known as the MBW complex. This complex consists of three types of transcription factors:
-
R2R3-MYB: These proteins bind to specific cis-regulatory elements in the promoters of target genes.
-
basic Helix-Loop-Helix (bHLH): These factors dimerize with MYB proteins.
-
WD40-repeat (WDR) proteins: These act as scaffolding proteins, stabilizing the entire complex.
The MBW complex binds to the promoters of early biosynthetic genes (e.g., CHS, CHI) and late biosynthetic genes (e.g., FNS) to activate their transcription in a coordinated manner, thereby controlling the flux through the pathway in response to developmental and environmental cues.
Caption: Regulation of flavonoid biosynthesis genes by the MBW complex.
Quantitative Enzyme Data
The efficiency of each enzymatic step is critical for the overall yield of acacetin glycosides. Kinetic parameters for key enzyme classes in the pathway have been characterized in various plant species.
Table 1: Kinetic Parameters of Flavone Synthases (FNS)
| Enzyme Source | Type | Substrate | Kₘ (μM) | Vₘₐₓ | k꜀ₐₜ | Ref |
|---|---|---|---|---|---|---|
| Daucus carota | FNS I | Naringenin | 76 | 0.183 nmol mg⁻¹ s⁻¹ | 0.0121 s⁻¹ | [6] |
| Fortunella crassifolia | FNS II | Naringenin | 3.77 | 12.33 fkat mg⁻¹ | - | [5] |
| Fortunella crassifolia | FNS II | Isosakuranetin | 2.10 | 9.63 fkat mg⁻¹ | - |[5] |
Table 2: Kinetic Parameters of Flavonoid O-Methyltransferases (OMTs) and UDP-Glycosyltransferases (UGTs)
| Enzyme Source | Type | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Ref |
|---|---|---|---|---|---|---|
| Citrus reticulata | OMT | Luteolin | 7.6 | - | 2707.9 | [15] |
| Citrus reticulata | OMT | Quercetin | 25.4 | - | 1374 | [15] |
| Citrus sinensis | UGT | Naringenin | 20.41 | 0.71 | - | [16] |
| Citrus sinensis | UGT | Hesperetin | 15.16 | 0.77 | - | [16] |
| Medicago truncatula | UGT | Apigenin | 11.1 | 0.005 | 450 | [17] |
| Medicago truncatula | UGT | Quercetin | 4.3 | 0.004 | 930 |[17] |
Experimental Protocols
Characterizing the enzymes involved in acacetin glycoside biosynthesis is fundamental to understanding and engineering the pathway. Below are detailed methodologies for key experiments.
General Workflow for Enzyme Characterization
The process typically involves cloning the candidate gene, expressing the recombinant protein, performing activity assays, and analyzing the products.
Caption: General experimental workflow for enzyme characterization.
Flavone Synthase I (FNS I) Activity Assay
This protocol is for a 2-oxoglutarate-dependent dioxygenase.
-
Reaction Mixture (100 µL total volume):
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Purified FNS I enzyme (e.g., 20 µg)
-
Naringenin (substrate, e.g., 100 µM, dissolved in DMSO)
-
2-oxoglutarate (co-substrate, e.g., 1 mM)
-
FeSO₄ (cofactor, e.g., 0.5 mM)
-
Sodium ascorbate (B8700270) (reductant, e.g., 2 mM)
-
-
Procedure:
-
Combine all components except the substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature (e.g., 35°C) for 5 minutes.[6]
-
Initiate the reaction by adding the naringenin substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 35°C.
-
Terminate the reaction by adding an equal volume of methanol (B129727) or ethyl acetate.[6]
-
Vortex and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for apigenin formation using HPLC.
-
O-Methyltransferase (OMT) Activity Assay
This protocol measures the transfer of a methyl group from SAM to a flavonoid acceptor.
-
Reaction Mixture (100 µL total volume):
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Purified OMT enzyme (e.g., 2.5 mg/mL)
-
Apigenin (substrate, 200 µM)
-
S-adenosyl-L-methionine (SAM) (methyl donor, 500 µM)[1]
-
-
Procedure:
-
Combine the buffer, enzyme, and apigenin substrate.
-
Pre-incubate at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding SAM.
-
Incubate for 1-2 hours at 37°C.[1]
-
Stop the reaction by adding two volumes of methanol.[1]
-
Filter the mixture through a 0.22 µm filter.
-
Analyze the filtrate by HPLC for the formation of acacetin.
-
UDP-Glycosyltransferase (UGT) Activity Assay
This protocol is for assaying the glycosylation of the acacetin aglycone.
-
Reaction Mixture (50 µL total volume):
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Purified UGT enzyme (e.g., 20 µg)
-
Acacetin (acceptor substrate, 0.2 mM)
-
UDP-glucose or UDP-rhamnose (sugar donor, 2.5 mM)[16]
-
β-mercaptoethanol (0.1% v/v)
-
-
Procedure:
HPLC Analysis of Acacetin and its Glycosides
High-Performance Liquid Chromatography is the standard method for separating and quantifying flavonoids.
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6][18]
-
Example Gradient: Start with 30% methanol, ramp to 80% over 20 minutes, then to 100% for 5 minutes, before returning to initial conditions.[6]
-
-
Detection Wavelength: Flavones have a characteristic UV absorbance maximum around 340 nm.[18]
-
Quantification: A calibration curve is generated using an authentic acacetin or acacetin glycoside standard of known concentrations. The peak area from the sample chromatogram is then used to calculate the concentration of the analyte.[19]
Conclusion
The biosynthesis of acacetin glycosides is a well-defined extension of the general flavonoid pathway, involving a core set of enzymes followed by specific methylation and glycosylation steps catalyzed by OMTs and UGTs, respectively. The entire pathway is under sophisticated transcriptional control by the MBW protein complex. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate this pathway, characterize novel enzymes, and apply this knowledge toward the metabolic engineering of high-value pharmaceutical compounds in various biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]
- 4. Investigation of Two Distinct Flavone Synthases for Plant-Specific Flavone Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]
- 6. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavone synthase - Wikipedia [en.wikipedia.org]
- 8. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 17. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC Chromatograph for Acacetin: Detailed Guide [et-chem.com]
An In-depth Technical Guide to Acacetin 7-O-(6-O-malonylglucoside): Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acacetin (B1665396) 7-O-(6-O-malonylglucoside) is a naturally occurring flavonoid glycoside found in various plant species, including Agastache rugosa and Fortunella japonica.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Notably, this compound has demonstrated significant potential as a reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), suggesting its therapeutic promise in the context of neurodegenerative diseases. This document details experimental protocols for its study and explores its potential mechanisms of action, including the modulation of key signaling pathways.
Chemical Structure and Identification
Acacetin 7-O-(6-O-malonylglucoside) is a derivative of the flavone (B191248) acacetin, where a malonylated glucose molecule is attached at the 7-hydroxy position.
Chemical Structure:
-
IUPAC Name: 3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid[2]
-
Molecular Formula: C₂₅H₂₄O₁₃[2]
-
CAS Number: 155049-92-6
-
SMILES: COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O[2]
-
InChI: InChI=1S/C25H24O13/c1-34-12-4-2-11(3-5-12)16-8-15(27)21-14(26)6-13(7-17(21)37-16)36-25-24(33)23(32)22(31)18(38-25)10-35-20(30)9-19(28)29/h2-8,18,22-26,31-33H,9-10H2,1H3,(H,28,29)[2]
-
InChIKey: IJNCCCFFKAXJKJ-UHFFFAOYSA-N[2]
Physicochemical Properties
A summary of the known and computed physicochemical properties of Acacetin 7-O-(6-O-malonylglucoside) is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 532.46 g/mol | |
| Physical Description | Solid, Powder | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
| XLogP3-AA | 0.9 | [2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 13 | [2] |
| Rotatable Bond Count | 9 | [2] |
| Exact Mass | 532.12169082 Da | [2] |
| Monoisotopic Mass | 532.12169082 Da | [2] |
| Topological Polar Surface Area | 221 Ų | [2] |
Biological Activity and Signaling Pathways
Acacetin 7-O-(6-O-malonylglucoside) is a potent and reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3][4] This dual inhibitory activity makes it a compound of significant interest for the potential treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
| Target | IC₅₀ | Kᵢ | Inhibition Type | Source |
| hMAO-A | 2.34 μM | 1.06 μM | Reversible, Competitive | [3] |
| hMAO-B | 1.87 μM | 0.38 μM | Reversible, Competitive | [3] |
The parent compound, acacetin, has been shown to exert neuroprotective effects through the modulation of the Nrf2/HO-1 signaling pathway . This pathway is a critical cellular defense mechanism against oxidative stress. While direct experimental evidence for Acacetin 7-O-(6-O-malonylglucoside) is still emerging, it is hypothesized to share similar mechanisms.
Caption: Proposed Nrf2/HO-1 signaling pathway modulated by Acacetin 7-O-(6-O-malonylglucoside).
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a fluorometric method to determine the inhibitory activity of Acacetin 7-O-(6-O-malonylglucoside) against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate)
-
Acacetin 7-O-(6-O-malonylglucoside) (test inhibitor)
-
Clorgyline (MAO-A specific inhibitor control)
-
Deprenyl (MAO-B specific inhibitor control)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
2N NaOH
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Acacetin 7-O-(6-O-malonylglucoside) and control inhibitors in the appropriate solvent.
-
In a 384-well plate, add 18.75 µL of either MAO-A (5 µg/mL) or MAO-B (12.5 µg/mL) enzyme solution to each well.
-
Add the test inhibitor or control inhibitor to the respective wells. For control wells, add the vehicle.
-
Add the substrate kynuramine to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the enzyme to the wells containing the substrate and inhibitor.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 28 µL of 2N NaOH to each well.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorescence plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.[5]
Caption: Experimental workflow for the MAO inhibition assay.
Evaluation of Nrf2/HO-1 Pathway Activation in Neuronal Cells
This protocol describes a general method to investigate the effect of Acacetin 7-O-(6-O-malonylglucoside) on the Nrf2/HO-1 signaling pathway in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
Acacetin 7-O-(6-O-malonylglucoside)
-
Reagents for inducing oxidative stress (e.g., H₂O₂)
-
Lysis buffer
-
Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, ECL substrate)
-
Fluorescence microscope
-
DAPI stain
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to a suitable confluency. Treat the cells with varying concentrations of Acacetin 7-O-(6-O-malonylglucoside) for a predetermined time. In some experiments, induce oxidative stress with H₂O₂ following treatment with the compound.
-
Western Blot Analysis:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Nrf2 and HO-1.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system and quantify the band intensities.
-
-
Immunofluorescence for Nrf2 Nuclear Translocation:
-
Grow cells on coverslips and treat as described above.
-
Fix and permeabilize the cells.
-
Incubate with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope.
-
Caption: Experimental workflow for evaluating Nrf2/HO-1 pathway activation.
Conclusion
Acacetin 7-O-(6-O-malonylglucoside) is a promising natural compound with well-defined inhibitory activity against MAO-A and MAO-B. Its chemical structure and properties make it a viable candidate for further investigation in the context of neuroprotective therapies. The experimental protocols provided herein offer a framework for researchers to further elucidate its mechanisms of action and therapeutic potential. Future studies should focus on in vivo models to validate its efficacy and safety profile for potential drug development.
References
- 1. Acacetin-7-O-6''-malonylglucoside | CAS:155049-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. Acacetin-7-O-6''-malonylglucoside | C25H24O13 | CID 162986532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 5. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Acacetin 7-O-(6-O-malonylglucoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin 7-O-(6-O-malonylglucoside) is a naturally occurring flavonoid glycoside found in various medicinal plants, notably in the genus Agastache. As a derivative of acacetin, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Acacetin 7-O-(6-O-malonylglucoside), with a focus on its enzyme inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways to support further research and development in this area.
Quantitative Data Summary
The primary biological activity of Acacetin 7-O-(6-O-malonylglucoside) that has been quantitatively characterized is its potent inhibition of monoamine oxidases (MAO). The following table summarizes the inhibitory concentrations (IC50) against MAO-A and MAO-B.
| Target Enzyme | IC50 (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | 2.34 | [1] |
| Monoamine Oxidase B (MAO-B) | 1.87 | [1] |
Table 1: Inhibitory activity of Acacetin 7-O-(6-O-malonylglucoside) against MAO-A and MAO-B.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of research findings. The following section outlines the protocol for the monoamine oxidase inhibition assay used to determine the biological activity of Acacetin 7-O-(6-O-malonylglucoside).
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in-vitro inhibitory effect of Acacetin 7-O-(6-O-malonylglucoside) on the activity of MAO-A and MAO-B.
Materials:
-
Acacetin 7-O-(6-O-malonylglucoside)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
Potassium phosphate (B84403) buffer
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human MAO-A and MAO-B in a suitable buffer (e.g., potassium phosphate buffer). Prepare a series of dilutions of Acacetin 7-O-(6-O-malonylglucoside) to be tested.
-
Assay Reaction:
-
In a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme (MAO-A or MAO-B), and the various concentrations of Acacetin 7-O-(6-O-malonylglucoside).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
-
Detection:
-
For the MAO-A assay with kynuramine, the formation of the fluorescent product, 4-hydroxyquinoline, is measured using a spectrofluorometer.
-
For the MAO-B assay with benzylamine, the production of benzaldehyde (B42025) can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for Acacetin 7-O-(6-O-malonylglucoside) are not yet fully elucidated, its inhibitory action on MAO enzymes suggests a potential role in modulating neurotransmitter levels, which could have implications for neurological and psychiatric disorders. The parent compound, acacetin, is known to influence several key signaling pathways involved in inflammation, cancer, and oxidative stress. Further research is needed to determine if the malonylglucoside derivative shares these activities.
Below are diagrams illustrating the experimental workflow for assessing MAO inhibition and a hypothetical signaling pathway potentially influenced by the modulation of monoamine oxidase activity.
References
Acacetin 7-O-(6-O-malonylglucoside): A Comprehensive Technical Guide on its Botanical Distribution and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of the flavonoid, Acacetin (B1665396) 7-O-(6-O-malonylglucoside). It details the plant species in which this compound has been identified, summarizes available quantitative data, and provides a synthesized experimental protocol for its extraction and isolation. Furthermore, this guide elucidates the primary signaling pathway associated with its biological activity and includes detailed visualizations to support research and drug development efforts.
Botanical Sources of Acacetin 7-O-(6-O-malonylglucoside)
Acacetin 7-O-(6-O-malonylglucoside) has been definitively identified in a select number of plant species, primarily within the Lamiaceae and Asteraceae families. While the parent compound, acacetin, and its other glycosidic forms are more widespread, the 6-O-malonylated glucoside appears to have a more limited distribution.
Confirmed Plant Sources:
-
Agastache rugosa (Korean Mint): The leaves of Agastache rugosa, a perennial herb native to East Asia, are a confirmed source of Acacetin 7-O-(6-O-malonylglucoside)[1]. This plant is widely used in traditional medicine, and research has focused on its rich flavonoid content.
-
Ligularia veitchiana : This species of flowering plant in the Asteraceae family has also been identified as containing Acacetin 7-O-(6-O-malonylglucoside)[2].
Potential Plant Sources:
While not definitively confirmed to contain the 6-O-malonylated form, the following plants are rich sources of other acacetin glycosides and warrant further investigation:
-
Robinia pseudoacacia (Black Locust): The leaves of the black locust tree are known to contain a variety of acacetin 7-O-glycosides[3]. Further metabolomic studies are required to confirm the presence of the specific malonylated derivative.
-
Chrysanthemum morifolium (Florist's Daisy): The flowers of this plant are a rich source of flavonoids, including various acacetin glycosides[4]. While acacetin-7-O-beta-D-galactopyranoside has been isolated from this species, the presence of Acacetin 7-O-(6-O-malonylglucoside) remains to be explicitly confirmed[4][5].
Quantitative Data
Quantitative analysis of Acacetin 7-O-(6-O-malonylglucoside) in plant materials is limited. However, some studies on Agastache rugosa provide insights into the concentration of related compounds.
| Plant Species | Plant Part | Compound Group | Method of Analysis | Reported Concentration |
| Agastache rugosa | Aerial Parts | Tilianin group (including Acacetin 7-O-(6-O-malonylglucoside)) | UPLC-QTof-MS | >95% of total analyzed compounds at various growth stages |
Table 1: Summary of available quantitative data for Acacetin 7-O-(6-O-malonylglucoside) and related compounds.
Experimental Protocols
The following is a synthesized, detailed methodology for the extraction, isolation, and purification of Acacetin 7-O-(6-O-malonylglucoside) from plant material, based on established protocols for flavonoid glycosides.
Extraction
-
Plant Material Preparation: Air-dry the leaves of Agastache rugosa at room temperature and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with 70% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature. Repeat the extraction process three times to ensure maximum yield.
-
Filtration and Concentration: Combine the ethanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Fractionation
-
Solvent Partitioning: Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate (B1210297).
-
Fraction Collection: Collect each fraction and evaporate the solvent under reduced pressure. The ethyl acetate fraction is expected to be enriched with flavonoid glycosides.
Isolation and Purification
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a Sephadex LH-20 column[6].
-
Elution Gradient: Elute the column with a stepwise gradient of methanol (B129727) in water, starting from 20% methanol and gradually increasing to 100% methanol.
-
Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1, v/v/v) and visualize under UV light (254 nm and 365 nm).
-
Further Purification: Combine fractions containing the target compound and subject them to further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid) in a gradient elution.
-
Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Signaling Pathway and Biological Activity
Acacetin 7-O-(6-O-malonylglucoside) has been identified as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B)[1][2][7]. MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the brain[8]. The inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is a key mechanism in the treatment of depression and neurodegenerative diseases[8].
The inhibitory activity of Acacetin 7-O-(6-O-malonylglucoside) against MAO-A and MAO-B is characterized by the following IC₅₀ values[1]:
-
MAO-A: 2.34 μM
-
MAO-B: 1.87 μM
The introduction of a malonyl group to the glucoside moiety significantly enhances the inhibitory activity compared to its non-malonylated precursor, tilianin[1].
Visualizations
References
- 1. Bioactive Molecules for Discriminating Robinia and Helianthus Honey: High-Performance Liquid Chromatography–Electron Spray Ionization–Mass Spectrometry Polyphenolic Profile and Physicochemical Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajchem-b.com [ajchem-b.com]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. HPLC coupled with quadrupole time of flight tandem mass spectrometry for analysis of glycosylated components from the fresh flowers of two congeneric species: Robinia hispida L. and Robinia pseudoacacia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection [mdpi.com]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Isolation, and Biological Significance of Acacetin 7-O-(6-O-malonylglucoside): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, isolation, and characterization of Acacetin (B1665396) 7-O-(6-O-malonylglucoside), a naturally occurring flavonoid glycoside. The document provides a comprehensive overview of its discovery in Agastache rugosa, detailed experimental protocols for its extraction and purification, and a summary of its known biological activities. Particular emphasis is placed on its potent inhibitory effects on monoamine oxidases (MAO-A and MAO-B). Furthermore, this guide explores the signaling pathways associated with its aglycone, acacetin, providing insights into the potential therapeutic applications of this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a well-studied flavone (B191248) found in various plants, known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Natural acacetin predominantly exists in glycosidic forms, such as Acacetin 7-O-(6-O-malonylglucoside).[2] This malonated glycoside has garnered significant interest due to its enhanced biological activity compared to its non-malonylated counterpart, tilianin (B192538) (acacetin 7-O-β-D-glucoside). This guide focuses specifically on the discovery, isolation, and biological evaluation of Acacetin 7-O-(6-O-malonylglucoside).
Discovery and Natural Occurrence
Acacetin 7-O-(6-O-malonylglucoside) has been identified as a significant constituent of the leaves of Agastache rugosa, a medicinal plant belonging to the Lamiaceae family.[3][4] A key study by Lee et al. (2017) led to the isolation and characterization of this compound along with four other flavonoids from this plant source.[3] The presence of the malonyl group was found to be crucial for its potent biological activity.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Acacetin 7-O-(6-O-malonylglucoside) is presented in Table 1.
Table 1: Physicochemical Properties of Acacetin 7-O-(6-O-malonylglucoside)
| Property | Value | Reference |
| Molecular Formula | C25H24O13 | [5] |
| Molecular Weight | 532.4 g/mol | [5] |
| IUPAC Name | 3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | [5] |
| CAS Number | 155049-92-6 | [6] |
Experimental Protocols
This section provides a detailed, synthesized methodology for the extraction, isolation, and purification of Acacetin 7-O-(6-O-malonylglucoside) based on established protocols for flavonoid isolation from Agastache rugosa and related plant materials.
Extraction
-
Plant Material Preparation: Air-dried and powdered leaves of Agastache rugosa are used as the starting material.
-
Solvent Extraction: The powdered plant material is extracted with 80% methanol (B129727) at room temperature for 48 hours. The extraction is repeated three times to ensure maximum yield.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
Fractionation
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with the following solvents of increasing polarity:
-
n-hexane
-
Chloroform
-
Ethyl acetate (B1210297)
-
n-butanol
The majority of flavonoid glycosides, including Acacetin 7-O-(6-O-malonylglucoside), are typically enriched in the ethyl acetate and n-butanol fractions.
Purification
A multi-step chromatographic approach is employed for the final purification of the target compound.
-
Column Chromatography: The flavonoid-rich fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a Diaion HP-20 resin. The column is eluted with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol). Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Sephadex LH-20 Chromatography: Fractions containing the target compound are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase.[7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved by preparative reversed-phase HPLC on a C18 column.[8][9] A typical mobile phase consists of a gradient of acetonitrile (B52724) in water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[10] The elution is monitored by a UV detector at a wavelength of 280 nm or 330 nm.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed structure, including the positions of the sugar and malonyl moieties.
Table 2: 1H and 13C NMR Spectral Data of Acacetin-7-O-glycoside (Reference for Acacetin 7-O-(6-O-malonylglucoside))
| Position | δH (ppm) | δC (ppm) |
| Acacetin Moiety | ||
| 2 | - | 165.2 |
| 3 | 6.94 (s) | 103.4 |
| 4 | - | 182.9 |
| 5 | - | 162.2 |
| 6 | 6.54 (d, 2.1) | 99.9 |
| 7 | - | 163.7 |
| 8 | 6.74 (d, 2.1) | 95.1 |
| 9 | - | 158.1 |
| 10 | - | 106.1 |
| 1' | - | 123.6 |
| 2', 6' | 7.94 (d, 8.9) | 129.2 |
| 3', 5' | 7.10 (d, 8.9) | 115.3 |
| 4' | - | 163.2 |
| OCH3 | 3.91 (s) | 56.2 |
| Glucose Moiety | ||
| 1'' | 5.00 (d, 7.2) | 101.4 |
| 2'' | 3.65 (m) | 74.2 |
| 3'' | 3.55 (m) | 77.1 |
| 4'' | 3.45 (m) | 70.6 |
| 5'' | 3.50 (m) | 78.0 |
| 6''a | 3.95 (dd, 12.0, 2.4) | 61.5 |
| 6''b | 3.75 (dd, 12.0, 5.6) | |
| Data for acacetin-7-O-glycoside is provided as a reference.[2] For Acacetin 7-O-(6-O-malonylglucoside), additional signals corresponding to the malonyl group would be expected in the 1H NMR spectrum (typically around 3.4 ppm for the CH2) and in the 13C NMR spectrum (around 41 ppm for the CH2 and 168-170 ppm for the carbonyls). |
Biological Activity and Quantitative Data
Acacetin 7-O-(6-O-malonylglucoside) has been shown to be a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[3] The inhibitory activities are summarized in Table 3.
Table 3: Inhibitory Activity of Acacetin 7-O-(6-O-malonylglucoside) against MAO-A and MAO-B
| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| MAO-A | 2.34 | 1.06 | Competitive |
| MAO-B | 1.87 | 0.38 | Competitive |
| Data sourced from Lee et al. (2017).[3] |
The introduction of the malonyl group significantly enhances the inhibitory activity compared to tilianin, which has little inhibitory effect.[3]
Signaling Pathways
While the specific signaling pathways modulated by Acacetin 7-O-(6-O-malonylglucoside) are still under investigation, the extensive research on its aglycone, acacetin, provides valuable insights into its potential mechanisms of action. Acacetin is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and oxidative stress.
MAPK/ERK and PI3K/AKT Signaling Pathways
Acacetin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathways.[1] These pathways are crucial for cell survival and proliferation, and their inhibition by acacetin contributes to its anticancer effects.
Nrf2/HO-1 Antioxidant Pathway
Acacetin can alleviate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
NF-κB Inflammatory Pathway
Acacetin exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] It can prevent the phosphorylation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus and subsequent downregulation of pro-inflammatory gene expression.
Conclusion and Future Directions
Acacetin 7-O-(6-O-malonylglucoside) is a promising natural compound with significant biological activity, particularly as a dual inhibitor of MAO-A and MAO-B. Its discovery and isolation from Agastache rugosa have opened new avenues for research into its therapeutic potential, especially in the context of neurodegenerative diseases and other conditions where MAO inhibition is beneficial. The detailed experimental protocols provided in this guide offer a framework for its consistent isolation and further study. Future research should focus on elucidating the specific signaling pathways directly modulated by the glycoside form, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in in vivo models. The wealth of information on its aglycone, acacetin, provides a strong foundation for these future investigations.
References
- 1. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin-7-O-6''-malonylglucoside | C25H24O13 | CID 162986532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 7. air.unimi.it [air.unimi.it]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Khan Academy [khanacademy.org]
- 11. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of Acacetin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acacetin (B1665396), a naturally occurring O-methylated flavone (B191248), has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] Chemically known as 5,7-dihydroxy-4'-methoxyflavone, it is the 4'-methyl ether derivative of apigenin.[3][4] Found in various plants such as Robinia pseudoacacia (black locust), Turnera diffusa (damiana), and Betula pendula (silver birch), acacetin has been traditionally used in medicine and is now being rigorously investigated for its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[5][6][7]
Despite its therapeutic promise, the clinical application of acacetin is often hampered by its poor physicochemical properties, primarily its low water solubility, which contributes to limited oral bioavailability.[5][8] This technical guide provides a comprehensive overview of the core physicochemical characteristics of acacetin and its derivatives. It details the experimental protocols for their determination, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows to aid researchers in drug development and formulation studies.
Physicochemical Characteristics of Acacetin
The therapeutic efficacy of a compound is intrinsically linked to its physicochemical properties. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. Key properties for acacetin are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₂O₅ | [3][5][9] |
| Molecular Weight | 284.26 g/mol | [4][5][9][10] |
| Melting Point | 260-265 °C | [10][11] |
| Boiling Point | 346.76 °C (rough estimate) | [10] |
| pKa | 6.51 ± 0.40 (Predicted) | [10] |
| logP (Octanol/Water) | 2.443 (estimate) | [10][12] |
| logD at pH 7.4 | > 3 | [5][8] |
| Appearance | Light Yellow to Green-Yellow Solid/Powder | [10] |
Solubility Profile
A significant challenge in the development of acacetin as a therapeutic agent is its poor solubility in aqueous media, a factor that severely limits its bioavailability.[5][8]
| Solvent | Solubility | Source(s) |
| Water | 64.4 ± 10.9 ng/mL | [5][13] |
| pH 7.4 Phosphate (B84403) Buffer | ≤119 ng/mL | [8] |
| Simulated Gastric Fluid (SGF) | ≤119 ng/mL | [8] |
| Simulated Intestinal Fluid (SIF) | ≤119 ng/mL | [8] |
| Ethanol | 0.712 ± 0.002 mg/mL | [5] |
| DMSO | ≥10.65 mg/mL; ≥30 mg/mL | [14][15] |
| Methanol (B129727) | Very Slightly Soluble (Heated) | [10] |
Physicochemical Characteristics of Acacetin Derivatives
To overcome the limitations of acacetin, particularly its poor water solubility, researchers have synthesized various derivatives. These modifications aim to enhance bioavailability while retaining or improving the desired pharmacological activity.[5][9]
One notable example is the synthesis of water-soluble prodrugs. For instance, an acacetin phosphate sodium salt was developed, which increased the water solubility of acacetin by more than 1.9 million times, making it suitable for intravenous administration.[5]
| Derivative | Modification | Key Improvement | Source(s) |
| Acacetin Phosphate Sodium | Prodrug synthesis | Water solubility increased to 126.4 mg/mL | [5][13] |
| Acacetin-7-O-methyl ether Mannich bases | Mannich reaction | Enhanced enzyme inhibitory activity | [16] |
| Glycosylated Analogs (e.g., Linarin) | Glycosylation | Naturally occurring; often have different activity profiles | [16] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Below are standard methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
-
Preparation : An excess amount of the compound (e.g., acacetin) is added to a known volume of the solvent (e.g., water, buffer, ethanol) in a sealed, inert container.
-
Equilibration : The mixture is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation : The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[17]
-
Calculation : The solubility is expressed in units such as mg/mL or µg/mL.
Lipophilicity Determination (logP/logD)
The partition coefficient (logP) and distribution coefficient (logD) are critical measures of a drug's lipophilicity, which influences its ability to cross biological membranes.
-
System Preparation : A two-phase system of n-octanol and water (or a specific pH buffer for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing followed by separation.
-
Compound Addition : A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning : The two phases are mixed in a separatory funnel and shaken for a set period to allow the compound to partition between the aqueous and organic layers until equilibrium is reached.
-
Phase Separation : The mixture is allowed to stand until the two phases are clearly separated.
-
Quantification : The concentration of the compound in each phase is measured using an appropriate analytical technique like HPLC or UV-Vis spectroscopy.[18]
-
Calculation :
-
logP = log ( [Concentration in Octanol] / [Concentration in Water] )
-
logD = log ( [Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH] )
-
pKa Determination (Spectrophotometric Method)
This method is suitable for compounds with a chromophore that changes its absorbance spectrum with ionization state.
-
Buffer Preparation : A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.
-
Solution Preparation : A stock solution of the flavonoid is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of this stock solution are added to each buffer to create test solutions of constant flavonoid concentration.
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis : The absorbance at a specific wavelength where the change between the ionized and non-ionized forms is maximal is plotted against pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.[18]
Biological Activity and Signaling Pathways
Acacetin exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Acacetin's Multi-Target Anticancer Mechanism
Acacetin has been shown to inhibit cancer progression by targeting several oncogenic pathways simultaneously. It can suppress tumor growth by inhibiting key proteins like EGFR, STAT3, and AKT, leading to the induction of apoptosis and cell cycle arrest.[1]
Caption: Acacetin inhibits key oncogenic pathways like EGFR, STAT3, and PI3K/AKT.
Anti-Inflammatory Signaling Pathways
Chronic inflammation is a hallmark of many diseases. Acacetin demonstrates potent anti-inflammatory effects by inhibiting pro-inflammatory pathways like MAPK and NF-κB, and by blocking the activation of the NLRP3 inflammasome.[7][19]
Caption: Acacetin blocks MAPK/NF-κB pathways and NLRP3 inflammasome activation.
Antioxidant Response Pathway (Nrf2/HO-1)
Acacetin can protect cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway. This leads to the upregulation of antioxidant enzymes, which neutralize reactive oxygen species (ROS).[20]
Caption: Acacetin activates the Nrf2/HO-1 antioxidant response pathway.
Experimental and Logical Workflows
Workflow for Physicochemical Profiling
A systematic approach is required to characterize a new compound or derivative. The workflow ensures that foundational data is gathered before proceeding to more complex biological assays.
References
- 1. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acacetin, a flavone with diverse therapeutic potential in cancer, inflammation, infections and other metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Acacetin | C16H12O5 | CID 5280442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acacetin - Wikipedia [en.wikipedia.org]
- 7. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]
- 8. mdpi.com [mdpi.com]
- 9. Acacetin, a Natural Flavone with Potential in Improving Liver Disease Based on Its Anti-Inflammation, Anti-Cancer, Anti-Infection and Other Effects | MDPI [mdpi.com]
- 10. Acacetin CAS#: 480-44-4 [m.chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. acacetin, 480-44-4 [thegoodscentscompany.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. abmole.com [abmole.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Acacetin inhibits inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Acacetin 7-O-(6-O-malonylglucoside) from Agastache rugosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of Acacetin (B1665396) 7-O-(6-O-malonylglucoside), a bioactive flavonoid, from the plant Agastache rugosa (Korean mint).
Introduction
Agastache rugosa, a perennial plant in the mint family (Lamiaceae), is a rich source of various phytochemicals, including flavonoids. Among these, Acacetin 7-O-(6-O-malonylglucoside) has garnered significant interest due to its potential pharmacological activities. This document outlines optimized methods for the efficient extraction and isolation of this compound for research and drug development purposes.
Overview of the Extraction and Purification Workflow
The overall process involves the preparation of the plant material, followed by solvent extraction, and a multi-step chromatographic purification to isolate the target compound. The identity and purity of the final product are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: Overall experimental workflow for the extraction and purification of Acacetin 7-O-(6-O-malonylglucoside).
Quantitative Data Summary
The following table summarizes the optimized extraction conditions and the yield of major compounds from Agastache rugosa as reported in the literature.
| Parameter | Optimized Value | Reference |
| Extraction Solvent | 60% Ethanol (B145695) | [1] |
| Extraction Temperature | 50 °C | [1] |
| Extraction Time | 33.6 minutes | [1] |
| Compound | Observed Yield (%) | Reference |
| Compound 1 | 2.169 | [1] |
| Compound 2 | 2.135 | [1] |
| Compound 3 | 0.697 | [1] |
| Compound 4 | 2.485 | [1] |
| Compound 5 | 0.105 | [1] |
| Acacetin 7-O-(6-O-malonylglucoside) (likely one of the numbered compounds) | Not explicitly stated | [1][2] |
| Compound 7 | 0.551 | [1] |
Note: One study identified seven major compounds but did not explicitly correlate each compound number with its name. However, Acacetin 7-O-(6-O-malonylglucoside) is a known major flavonoid in Agastache rugosa.
Detailed Experimental Protocols
Plant Material Preparation
-
Collection: Collect the aerial parts (leaves and stems) of Agastache rugosa.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a circulating air oven at a temperature below 60 °C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient extraction.
Solvent Extraction Protocol
This protocol is based on the optimized conditions reported for the extraction of major flavonoids from Agastache rugosa.[1]
-
Maceration: Weigh the powdered plant material and place it in a suitable flask.
-
Solvent Addition: Add 60% aqueous ethanol to the flask in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Extraction: Place the flask in a temperature-controlled water bath or shaker set to 50 °C. Agitate the mixture for 33.6 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50 °C to obtain the crude extract.
-
Storage: Store the crude extract at -20 °C until further purification.
Purification Protocol
A multi-step chromatographic approach is recommended for the isolation of Acacetin 7-O-(6-O-malonylglucoside).
Caption: Detailed workflow for the chromatographic purification of Acacetin 7-O-(6-O-malonylglucoside).
4.3.1. Polyamide Column Chromatography
-
Column Packing: Prepare a polyamide column and equilibrate it with the starting mobile phase (e.g., water or a low percentage of ethanol in water).
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a stepwise or linear gradient of increasing ethanol concentration in water.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
Pooling and Concentration: Pool the fractions rich in Acacetin 7-O-(6-O-malonylglucoside) and concentrate them using a rotary evaporator.
4.3.2. Sephadex LH-20 Column Chromatography
-
Column Packing: Pack a column with Sephadex LH-20 and equilibrate it with methanol (B129727).[3]
-
Sample Loading: Dissolve the concentrated fraction from the polyamide column in methanol and load it onto the Sephadex LH-20 column.
-
Isocratic Elution: Elute the column with methanol.[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those with the highest concentration of the target compound.
-
Pooling and Concentration: Pool the relevant fractions and evaporate the solvent.
4.3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System Preparation: Use a preparative HPLC system equipped with a suitable C18 column.
-
Mobile Phase: A typical mobile phase for flavonoid glycoside separation is a gradient of acetonitrile (B52724) in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Injection: Dissolve the partially purified fraction in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it into the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to Acacetin 7-O-(6-O-malonylglucoside) based on its retention time, which can be predetermined using an analytical HPLC system.
-
Solvent Removal: Remove the HPLC solvent from the collected fraction, typically by lyophilization or evaporation under reduced pressure, to obtain the pure compound.
Identification and Purity Analysis
The identity and purity of the isolated Acacetin 7-O-(6-O-malonylglucoside) should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure of the compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the extraction and purification of Acacetin 7-O-(6-O-malonylglucoside) from Agastache rugosa. The optimized extraction conditions and the multi-step purification strategy are designed to yield a high-purity compound suitable for further biological and pharmacological investigations.
References
- 1. Extraction of seven major compounds from Agastache rugosa (Fisch. & C.A.Mey.) Kuntze: optimization study using response surface methodology -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
Application Notes and Protocols for MAO-A and MAO-B Inhibition Assay Using Acacetin 7-O-(6-O-malonylglucoside)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of mitochondrial enzymes critical to the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Two isoforms, MAO-A and MAO-B, are well-established therapeutic targets for neurological and psychiatric disorders. Inhibition of MAO-A is a strategy in the treatment of depression and anxiety, while MAO-B inhibitors are utilized in managing Parkinson's disease.[1] Acacetin (B1665396) 7-O-(6-O-malonylglucoside), a flavonoid glycoside, has been identified as a reversible and competitive inhibitor of both human MAO-A and MAO-B, suggesting its potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases.[2][3]
These application notes provide a comprehensive protocol for assessing the inhibitory activity of Acacetin 7-O-(6-O-malonylglucoside) against MAO-A and MAO-B.
Data Presentation
The inhibitory potency of Acacetin 7-O-(6-O-malonylglucoside) against human MAO-A and MAO-B is summarized in the table below. This data is derived from in vitro studies and presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound | Target | IC50 (µM) | Inhibition Type |
| Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A | 2.34[2][3] | Reversible, Competitive[2] |
| Acacetin 7-O-(6-O-malonylglucoside) | hMAO-B | 1.87[2][3] | Reversible, Competitive[2] |
Experimental Protocols
This section details the methodology for determining the inhibitory effect of Acacetin 7-O-(6-O-malonylglucoside) on MAO-A and MAO-B activity using a fluorometric assay with kynuramine (B1673886) as the substrate. The enzymatic deamination of kynuramine by MAO produces 4-hydroxyquinoline, a fluorescent product that can be quantified to determine enzyme activity.
Materials and Reagents
-
Acacetin 7-O-(6-O-malonylglucoside)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (Substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Clorgyline (MAO-A specific inhibitor)
-
Selegiline (MAO-B specific inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader
Preparation of Solutions
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.
-
Acacetin 7-O-(6-O-malonylglucoside) Stock Solution: Dissolve Acacetin 7-O-(6-O-malonylglucoside) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Working Inhibitor Solutions: Prepare serial dilutions of the Acacetin 7-O-(6-O-malonylglucoside) stock solution in potassium phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.
-
Kynuramine Stock Solution: Dissolve kynuramine dihydrobromide in ultrapure water to prepare a stock solution (e.g., 10 mM).
-
Enzyme Solutions: Dilute the recombinant human MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
Assay Procedure
-
Plate Setup: In a 96-well black microplate, add 20 µL of the working inhibitor solutions (or vehicle control - buffer with the same percentage of DMSO).
-
Enzyme Addition: Add 160 µL of the diluted enzyme solution (MAO-A or MAO-B) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the kynuramine substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 N NaOH.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 310-320 nm and an emission wavelength of approximately 380-400 nm.
Data Analysis
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of Acacetin 7-O-(6-O-malonylglucoside) using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizations
Signaling Pathway of MAO-A and MAO-B in Neurotransmitter Metabolism
Caption: MAO-A and MAO-B neurotransmitter metabolism and inhibition.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the MAO-A and MAO-B inhibition assay.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
Application Notes & Protocols: Techniques for Purifying Malonylated Flavonoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of malonylated flavonoid glycosides from plant extracts. The methodologies described are based on established chromatographic techniques and are intended to guide researchers in developing robust purification strategies.
Introduction
Malonylated flavonoid glycosides are a subclass of flavonoids characterized by the presence of a malonyl group attached to the glycosidic moiety. This acylation can significantly alter the polarity and stability of the flavonoid glycoside, presenting unique challenges and considerations for purification. The purification of these compounds is essential for accurate structural elucidation, pharmacological testing, and the development of new therapeutic agents. This guide outlines several effective chromatographic techniques for their isolation and purification.
General Purification Workflow
The purification of malonylated flavonoid glycosides typically follows a multi-step process, starting from a crude plant extract and progressing through various chromatographic separations to yield pure compounds. The general workflow involves initial extraction, followed by preliminary and fine purification steps.
Figure 1: General workflow for the purification of malonylated flavonoid glycosides.
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from various studies on the purification of flavonoid glycosides. While not all studies specifically focus on malonylated forms, the data provides a useful benchmark for expected yields and purities.
Table 1: Macroporous Resin and Polyamide Column Chromatography
| Plant Material | Resin Type | Eluent | Purity Increase (fold) | Final Purity (%) | Reference |
| Polygonum perfoliatum L. | D101 Macroporous Resin | 60% Ethanol (B145695) | 3.38 | 43.00 ± 2.55 | [1][2][3] |
| Polygonum perfoliatum L. | D101 + Polyamide (1:9) | 80% Ethanol | 4.63 | 59.02 ± 2.23 | [1][2] |
| Scorzonera austriaca | D4020 Macroporous Resin | 30% Ethanol | - | - | [4] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC)
| Plant Material | Solvent System (v/v/v/v) | Compound | Yield (mg from crude) | Purity (%) | Reference |
| Psidium guajava | n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4) | Hyperoside | 15.3 (from 19.8 g) | 98.1 | [5] |
| Psidium guajava | n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4) | Isoquercitrin | 21.1 (from 19.8 g) | 98.9 | [5] |
| Psidium guajava | n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4) | Reynoutrin | 65.2 (from 19.8 g) | 95.4 | [5] |
| Oroxylum indicum | chloroform-methanol-water (6:10:5) | Oroxin A | 12.63 (from 200 mg) | 97.61 | [6][7] |
| Oroxylum indicum | chloroform-methanol-water (6:10:5) | Oroxin B | 10.96 (from 200 mg) | 98.32 | [6][7] |
| Oroxylum indicum | chloroform-methanol-water (6:10:5) | Baicalein | 9.34 (from 200 mg) | 98.64 | [6][7] |
| Mulberry Leaves | ethyl acetate-n-butanol-water (4:1:5) | Flavonoids | - | 93.8 | [8] |
Table 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
| Plant Material | Column | Mobile Phase | Compound | Yield (mg) | Purity (%) | Reference |
| Lonicera japonica | - | Methanol / 0.3% Acetic Acid in Water | Chlorogenic acid | 10.9 | 99.5 | [9] |
| Lonicera japonica | - | Methanol / 0.3% Acetic Acid in Water | Lonicerin | 30.7 | 98.7 | [9] |
| Lonicera japonica | - | Methanol / 0.3% Acetic Acid in Water | Rutin | 16.7 | 99.3 | [9] |
Experimental Protocols
Protocol 1: Preliminary Purification using Macroporous Resin Column Chromatography
This protocol is suitable for the initial enrichment of total flavonoids from a crude extract.
1. Materials and Reagents:
-
Crude plant extract
-
Macroporous resin (e.g., D101, HPD100)
-
Ethanol (various concentrations)
-
Distilled water
-
Glass column
2. Method:
-
Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with distilled water until no ethanol remains.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with distilled water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the adsorbed flavonoids with a stepwise or gradient of increasing ethanol concentrations (e.g., 20%, 40%, 60%, 80% ethanol in water).
-
Fraction Collection and Analysis: Collect fractions and monitor the flavonoid content using TLC or HPLC. Pool the fractions containing the target compounds.
-
Solvent Removal: Concentrate the pooled fractions under reduced pressure to obtain the enriched flavonoid extract.
Note for Malonylated Flavonoids: The malonic acid moiety increases the polarity of the flavonoid glycoside. Therefore, they may elute at lower ethanol concentrations compared to their non-malonylated counterparts.
Protocol 2: Intermediate Purification using Sephadex LH-20 Column Chromatography
This technique separates compounds based on molecular size and polarity. It is effective for separating flavonoid glycosides from other phenolic compounds and smaller molecules.
1. Materials and Reagents:
-
Enriched flavonoid extract (from Protocol 1)
-
Sephadex LH-20
-
Methanol or other suitable organic solvents (e.g., chloroform-methanol mixtures)
-
Glass column
2. Method:
-
Resin Swelling: Swell the Sephadex LH-20 in the chosen mobile phase for several hours.
-
Column Packing: Pack a glass column with the swollen Sephadex LH-20.
-
Sample Loading: Dissolve the enriched extract in a minimal volume of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase under gravity or with a pump.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence of the target compounds by TLC or HPLC.
-
Pooling and Concentration: Pool the fractions containing the desired malonylated flavonoid glycosides and concentrate under reduced pressure.
Note for Malonylated Flavonoids: The choice of eluting solvent is crucial. Methanol is commonly used for flavonoid glycosides.[10] The polarity of the solvent can be adjusted to optimize the separation.
Protocol 3: Fine Purification using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of target compounds.
1. Materials and Reagents:
-
Further purified fractions (from Protocol 2)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acid modifier (e.g., formic acid, acetic acid, phosphoric acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
2. Method:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Scaling Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and column size.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative HPLC system and run the separation.
-
Fraction Collection: Collect the peak corresponding to the malonylated flavonoid glycoside.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fraction by analytical HPLC. Remove the solvent under reduced pressure to obtain the pure compound.
Note for Malonylated Flavonoids: The malonic acid group is an ester and can be susceptible to hydrolysis, especially under harsh pH conditions. It is advisable to use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to maintain the stability of the malonyl group.
Protocol 4: Fine Purification using High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.
1. Materials and Reagents:
-
Enriched or partially purified flavonoid extract
-
A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)
-
HSCCC instrument
2. Method:
-
Solvent System Selection: Select a suitable two-phase solvent system that provides an appropriate partition coefficient (K) for the target compound. The ideal K value is typically between 0.5 and 2.
-
System Preparation: Prepare the two-phase solvent system and degas both phases.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Rotate the column at the desired speed.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection: Dissolve the sample in a mixture of the stationary and mobile phases and inject it into the system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions based on the chromatogram.
-
Analysis and Compound Recovery: Analyze the fractions by HPLC to identify those containing the pure compound. Pool the pure fractions and remove the solvent.
Note for Malonylated Flavonoids: The polarity of the malonylated flavonoid glycoside will influence the choice of the solvent system. A systematic selection of solvent systems is necessary to achieve optimal separation.[5][11]
Conclusion
The purification of malonylated flavonoid glycosides requires a systematic approach employing a combination of chromatographic techniques. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop efficient and effective purification strategies. The inherent instability of the malonyl group necessitates careful control of experimental conditions, particularly pH, to ensure the integrity of the target compounds throughout the purification process.
References
- 1. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Application of preparative high-speed countercurrent chromatography for the separation and purification of three flavonoids from Oroxylum indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Study of Acacetin 7-O-(6-O-malonylglucoside)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental setup to investigate the biological activities of Acacetin 7-O-(6-O-malonylglucoside). This document includes detailed protocols for assessing its potential as a monoamine oxidase (MAO) inhibitor, as well as its putative anti-inflammatory and neuroprotective properties, largely extrapolated from the known activities of its aglycone, acacetin.
Compound Information
-
Compound Name: Acacetin 7-O-(6-O-malonylglucoside)
-
Structure: A flavonoid glycoside, specifically a malonylated glucoside of acacetin.
-
Known Biological Activity: A reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1]
-
Solubility and Stability: Specific data for Acacetin 7-O-(6-O-malonylglucoside) in cell culture media is limited. It is recommended to perform preliminary solubility and stability tests. Malonylated flavonoids can be unstable, and the malonate group may be subject to enzymatic cleavage in biological systems. For in vitro assays, dissolving the compound in DMSO as a stock solution is a common practice.
Data Presentation: Summary of Known Quantitative Data
The primary quantitative data available for Acacetin 7-O-(6-O-malonylglucoside) pertains to its MAO inhibitory activity.
| Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Monoamine Oxidase A (MAO-A) | Reversible Inhibition | 2.34 | [1] |
| Monoamine Oxidase B (MAO-B) | Reversible Inhibition | 1.87 | [1] |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to quantify the inhibitory activity of Acacetin 7-O-(6-O-malonylglucoside) against MAO-A and MAO-B. The MAO-Glo™ Assay is a common method that measures the luminescence generated from a derivative of luciferin, which is a substrate for MAO.
Materials:
-
Acacetin 7-O-(6-O-malonylglucoside)
-
MAO-Glo™ Assay Kit (containing MAO-A and MAO-B enzymes, MAO substrate, and Luciferin Detection Reagent)
-
DMSO (cell culture grade)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Acacetin 7-O-(6-O-malonylglucoside) in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.1 µM to 100 µM).
-
-
Assay Reaction:
-
Add 12.5 µL of each compound dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B).
-
Add 12.5 µL of either MAO-A or MAO-B enzyme solution to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the MAO substrate to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent reaction.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the in vitro MAO-Glo™ inhibition assay.
Anti-Inflammatory Activity Assay in Macrophages
This protocol describes how to assess the anti-inflammatory potential of Acacetin 7-O-(6-O-malonylglucoside) by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This is based on studies of the aglycone, acacetin.[2][3]
Materials:
-
RAW264.7 macrophage cell line
-
Acacetin 7-O-(6-O-malonylglucoside)
-
Lipopolysaccharide (LPS)
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
MTT assay kit for cell viability
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various non-toxic concentrations of Acacetin 7-O-(6-O-malonylglucoside) for 1 hour. Determine non-toxic concentrations beforehand using an MTT assay.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no compound), a positive control (LPS only), and a blank (no cells).
-
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the remaining cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using the respective ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only control.
-
References
- 1. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 2. Acacetin Ameliorates Experimental Colitis in Mice via Inhibiting Macrophage Inflammatory Response and Regulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Potential of Acacetin 7-O-(6-O-malonylglucoside) in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Acacetin (B1665396) 7-O-(6-O-malonylglucoside) is a naturally occurring flavonoid glycoside that has emerged as a compound of interest in the field of neurodegenerative disease research. Its primary recognized mechanism of action is the reversible inhibition of monoamine oxidase (MAO) enzymes, which are implicated in the pathophysiology of various neurological disorders. While direct and extensive research on this specific compound is still developing, its potential therapeutic applications are often inferred from the well-documented neuroprotective properties of its parent compound, acacetin.
Monoamine Oxidase Inhibition: Acacetin 7-O-(6-O-malonylglucoside) has been identified as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][2][3] MAO enzymes are responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, Acacetin 7-O-(6-O-malonylglucoside) can increase the synaptic availability of these neurotransmitters, a strategy employed in the treatment of Parkinson's disease and depression. The dual inhibition of both MAO-A and MAO-B suggests a broad spectrum of potential applications in neurological and psychiatric conditions.
Inferred Neuroprotective Mechanisms from Acacetin: The broader neuroprotective potential of Acacetin 7-O-(6-O-malonylglucoside) is largely extrapolated from studies on acacetin. These studies suggest a multi-faceted approach to combating neurodegeneration:
-
Anti-Inflammatory Effects: Acacetin has been shown to suppress neuroinflammation, a key pathological feature of neurodegenerative diseases like Alzheimer's and Parkinson's. It can inhibit the production of pro-inflammatory mediators in microglial cells.
-
Antioxidant Properties: The flavonoid structure of acacetin allows it to scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative stress-induced damage, a common pathway in neuronal cell death.
-
Anti-Apoptotic Activity: Acacetin has demonstrated the ability to inhibit programmed cell death (apoptosis) in neuronal cells, a critical process in the progression of neurodegenerative disorders.
-
Modulation of Amyloid-Beta Pathology: In preclinical models of Alzheimer's disease, acacetin has been observed to reduce the aggregation of amyloid-beta (Aβ) plaques and inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an enzyme crucial for the production of Aβ.
-
Protection of Dopaminergic Neurons: Studies have indicated that acacetin can protect dopaminergic neurons from toxins that mimic the pathology of Parkinson's disease, suggesting a potential role in this disorder.[4]
Future Research Directions: Further investigation is warranted to elucidate the specific contributions of the 6-O-malonylglucoside moiety to the overall activity of the molecule. Key areas for future research include:
-
Characterizing the blood-brain barrier permeability of Acacetin 7-O-(6-O-malonylglucoside).
-
Conducting in-depth in vitro and in vivo studies to confirm the anti-inflammatory, antioxidant, and anti-apoptotic effects specifically for this compound.
-
Evaluating its efficacy in animal models of various neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data available for Acacetin 7-O-(6-O-malonylglucoside) and its parent compound, acacetin.
Table 1: Monoamine Oxidase Inhibitory Activity of Acacetin 7-O-(6-O-malonylglucoside)
| Target | IC50 (µM) | Inhibition Constant (Ki) (µM) | Nature of Inhibition |
| MAO-A | 2.34[1][2][3] | 1.06[3] | Reversible, Competitive[3] |
| MAO-B | 1.87[1][2][3] | 0.38[3] | Reversible, Competitive[3] |
Table 2: Summary of Neuroprotective Effects of Acacetin (Parent Compound) in Preclinical Studies
| Experimental Model | Key Findings |
| Cellular models of Parkinson's Disease (6-OHDA-induced toxicity) | Inhibition of neuronal cell death, reduction of ROS production, and modulation of apoptotic pathways.[5][6] |
| Animal models of Parkinson's Disease (MPTP-induced neurotoxicity) | Protection of dopaminergic neurons and inhibition of neuroinflammation.[4] |
| Cellular and animal models of Alzheimer's Disease | Reduction of β-amyloid aggregation and inhibition of BACE-1 activity. |
| Animal models of Alzheimer's Disease (APP/PS1 mice) | Improvement in cognitive function and inhibition of the NLRP3 inflammasome signaling pathway. |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential of Acacetin 7-O-(6-O-malonylglucoside) on MAO-A and MAO-B activity.
Materials:
-
Acacetin 7-O-(6-O-malonylglucoside)
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
Clorgyline (positive control for MAO-A inhibition)
-
Pargyline (positive control for MAO-B inhibition)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of Acacetin 7-O-(6-O-malonylglucoside) and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of potassium phosphate buffer.
-
Add 20 µL of various concentrations of Acacetin 7-O-(6-O-malonylglucoside) or control inhibitor.
-
Add 10 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of 2N HCl.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde (B42025) for MAO-B) using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Neuroprotection Assay in a Cellular Model of Parkinson's Disease
Objective: To evaluate the protective effects of Acacetin 7-O-(6-O-malonylglucoside) against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y neuroblastoma cells. (This protocol is based on studies with acacetin and would need to be adapted).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Acacetin 7-O-(6-O-malonylglucoside)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Acacetin 7-O-(6-O-malonylglucoside) for 2 hours.
-
Induce neurotoxicity by adding a final concentration of 100 µM 6-OHDA to the wells (excluding the control group).
-
Incubate the cells for 24 hours.
-
Assess cell viability using the MTT assay: a. Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Analyze the dose-dependent neuroprotective effect of Acacetin 7-O-(6-O-malonylglucoside).
Visualizations
Caption: Inhibition of MAO-A and MAO-B by Acacetin 7-O-(6-O-malonylglucoside).
Caption: Hypothesized neuroprotective mechanisms of Acacetin 7-O-(6-O-malonylglucoside).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 3. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Study of the Metabolites of Dietary Acacetin in Vivo and in Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kynuramine as a Substrate in Monoamine Oxidase (MAO) Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidases (MAO) are a family of mitochondrial-bound enzymes crucial in the metabolism of various endogenous and exogenous amines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] The two principal isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them significant targets in the development of therapeutics for neurological and psychiatric disorders such as depression, Parkinson's disease, and Alzheimer's disease.[2][3][4] Consequently, the accurate and efficient screening of potential MAO inhibitors is a cornerstone of modern drug discovery.
Kynuramine (B1673886), a substrate for both MAO-A and MAO-B, offers a versatile and reliable tool for assessing the inhibitory potential of novel compounds.[4][5] Its enzymatic deamination by MAO leads to the formation of an unstable aldehyde intermediate, which spontaneously cyclizes to produce 4-hydroxyquinoline (B1666331), a highly fluorescent product.[4][6][7] This reaction forms the basis of a sensitive and continuous fluorometric assay that is readily adaptable for high-throughput screening.[8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing kynuramine in MAO-A and MAO-B inhibition assays.
Biochemical Pathway
The enzymatic conversion of kynuramine by monoamine oxidase is a two-step process. Initially, MAO catalyzes the oxidative deamination of kynuramine, yielding an aldehyde intermediate. This is followed by a non-enzymatic intramolecular condensation reaction, resulting in the formation of the fluorescent molecule 4-hydroxyquinoline.[4][7]
Caption: Enzymatic conversion of kynuramine to 4-hydroxyquinoline by MAO.
Experimental Protocols
A fluorometric method is widely employed for determining MAO activity using kynuramine as the substrate.[10] The following protocols are adapted for a 96-well plate format, suitable for screening multiple compounds.
Reagents and Materials
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide
-
Test compounds (potential inhibitors)
-
Positive controls: Clorgyline (for MAO-A), Selegiline (l-Deprenyl) or Pargyline (for MAO-B)[11]
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
2N NaOH (for reaction termination)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow
Caption: General workflow for the kynuramine-based MAO inhibition assay.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in DMSO.
-
Create serial dilutions of the stock solutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]
-
Prepare working solutions of MAO-A (e.g., 5 µg/mL) and MAO-B (e.g., 10-12.5 µg/mL) in phosphate buffer.[11][12]
-
Prepare a stock solution of kynuramine in phosphate buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).[11]
-
Add 50 µL of the test compound or positive control solution at various concentrations. For control wells (100% activity), add 50 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.[11]
-
Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution. Final concentrations are typically around 80 µM for MAO-A and 50 µM for MAO-B.[11]
-
Incubate the plate at 37°C for 20 minutes.[11]
-
Terminate the reaction by adding 75-78 µL of 2N NaOH.[11]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 315-320 nm and an emission wavelength of 380 nm.[11][13]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Quantitative Data Summary
The following tables provide a summary of kinetic parameters for kynuramine and IC50 values for standard MAO inhibitors.
Table 1: Kinetic Parameters of Kynuramine for Human MAO
| Enzyme | Km (µM) | Vmax (nmol/mg/min) |
| MAO-A | 23.1 ± 0.8 | 10.2 ± 0.2 |
| MAO-B | 18.0 ± 2.3 | 7.35 ± 0.69 |
Data sourced from studies on recombinant human MAO enzymes.[14]
Table 2: IC50 Values of Reference Inhibitors using the Kynuramine Assay
| Inhibitor | Target MAO | IC50 (nM) |
| Clorgyline | MAO-A | 4.5 ± 0.3 |
| Selegiline (l-Deprenyl) | MAO-B | 19.6 ± 1.0 |
These values are indicative and may vary depending on the specific experimental conditions.[11]
Applications in Drug Development
The kynuramine-based MAO inhibition assay is a robust and sensitive method that is well-suited for various stages of drug development:
-
High-Throughput Screening (HTS): The assay's simplicity and compatibility with microplate formats make it ideal for screening large compound libraries to identify potential MAO inhibitors.[9]
-
Structure-Activity Relationship (SAR) Studies: The assay allows for the rapid determination of the inhibitory potency of a series of related compounds, providing valuable data for optimizing lead compounds.
-
Selectivity Profiling: By running parallel assays with MAO-A and MAO-B, the selectivity of inhibitors for each isoform can be readily determined.[5]
-
Mechanism of Inhibition Studies: The continuous nature of the assay can be adapted to investigate the kinetic mechanism of inhibition (e.g., competitive, non-competitive) by varying both substrate and inhibitor concentrations.[12]
Conclusion
The use of kynuramine as a substrate provides a reliable, sensitive, and efficient method for the determination of MAO-A and MAO-B activity and the screening of their inhibitors. The fluorometric assay is straightforward to implement, adaptable for high-throughput applications, and yields reproducible results, making it an invaluable tool for researchers in neuroscience, pharmacology, and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. biopioneer.com.tw [biopioneer.com.tw]
- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive fluorometric assay for serum monoamine oxidase with kynuramine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of Acacetin 7-O-(6-O-malonylglucoside) in aqueous solutions?
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges related to the aqueous solubility of Acacetin 7-O-(6-O-malonylglucoside).
Frequently Asked Questions (FAQs)
Q1: What is Acacetin 7-O-(6-O-malonylglucoside) and why is its aqueous solubility a concern?
Acacetin 7-O-(6-O-malonylglucoside) is a flavonoid, specifically a glycoside of Acacetin.[1][2] Flavonoids are a class of natural compounds known for a wide range of biological activities.[3][4][5] However, many flavonoids and their glycosides are poorly soluble in water due to their planar and often crystalline structure, which can limit their bioavailability and application in aqueous experimental systems.[6][7] While glycosylation (the addition of a sugar-like group) and malonylation (the addition of a malonyl group) generally improve water solubility compared to the base molecule (aglycone), achieving desired concentrations in aqueous buffers can still be challenging.[8] The aglycone, Acacetin, is known to be poorly soluble, with a measured solubility of ≤119 ng/mL under biological conditions.[2][7][9]
Q2: What are the primary strategies for improving the solubility of this compound?
The primary strategies involve modifying the solvent environment or the compound itself to overcome the intermolecular forces that limit its dissolution in water. Key methods include:
-
pH Adjustment: Utilizing the ionizable groups on the molecule.
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous solution.[10][11]
-
Surfactants/Micellar Solubilization: Using detergents to form micelles that encapsulate the compound.[12]
-
Complexation with Cyclodextrins: Forming inclusion complexes where the flavonoid is encapsulated by a cyclodextrin (B1172386) molecule.[3][13]
-
Advanced Formulation Technologies: Techniques like solid dispersions and nanoparticle formation.[13][14]
Q3: How does the malonate group on the molecule affect solubility strategy?
The malonyl group contains a carboxylic acid, which has a pKa value that allows it to be deprotonated (negatively charged) in neutral to basic solutions. This ionization significantly increases the molecule's polarity and its potential for hydrogen bonding with water, thereby enhancing solubility. Therefore, pH adjustment is a highly effective first-line strategy for this specific compound.
Q4: Are there any potential downsides to using these solubilization techniques?
Yes, each method has potential drawbacks that must be considered in the context of your specific experiment:
-
pH Adjustment: Extreme pH values can cause degradation of the compound or interfere with biological assays.
-
Co-solvents (e.g., DMSO, Ethanol): High concentrations can be toxic to cells, alter protein structure, or interfere with assay results.[15]
-
Surfactants: Can disrupt cell membranes and interfere with protein-based assays.
-
Cyclodextrins: May have their own biological effects or compete with other molecules for binding.
Troubleshooting Guide
This section addresses common problems encountered during the solubilization of Acacetin 7-O-(6-O-malonylglucoside).
Problem 1: My compound precipitates immediately upon addition to an aqueous buffer (e.g., PBS pH 7.4).
-
Possible Cause: The concentration you are trying to achieve exceeds the intrinsic aqueous solubility of the compound at that specific pH and temperature. The planar structure of flavonoids can lead to strong crystal lattice energy, making them difficult to dissolve.[6]
-
Solution Workflow:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO or ethanol.[15][16] Acacetin, the parent compound, is soluble in DMSO at approximately 15 mg/mL.[15]
-
Serial Dilution: Add small aliquots of the concentrated stock solution to your aqueous buffer vortexing or stirring continuously. This method, known as solvent deposition, can sometimes achieve a supersaturated state.[13]
-
pH Adjustment: The malonyl group on your compound is acidic. Increasing the pH of your aqueous buffer to 8.0 or higher will deprotonate the carboxylic acid, making the molecule charged and significantly more soluble. Test a range of pH values (e.g., 7.5, 8.0, 8.5) to find the optimal pH for your desired concentration without compromising compound stability or experimental conditions.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) while stirring. Be cautious, as prolonged heat can degrade the compound. Check for stability at the elevated temperature.
-
Problem 2: The solubility is inconsistent between experiments.
-
Possible Cause 1: Minor variations in buffer pH. The solubility of this compound is likely highly sensitive to pH due to the ionizable malonyl and hydroxyl groups.
-
Solution 1: Always prepare fresh buffer and verify the final pH with a calibrated meter after all components have been added.
-
Possible Cause 2: Temperature fluctuations. Solubility is temperature-dependent.
-
Solution 2: Ensure all experiments are conducted at a consistent, recorded temperature. Use a water bath or incubator for equilibration.
-
Possible Cause 3: Purity of the compound. Impurities can affect solubility characteristics.
-
Solution 3: Use a high-purity grade of the compound. If unsure, verify purity via HPLC or other analytical methods.
Problem 3: The chosen solubilization method (e.g., high concentration of DMSO) is interfering with my cell-based assay.
-
Possible Cause: The solubilizing agent (excipient) is causing cellular toxicity or other off-target effects.
-
Solution Workflow:
-
Minimize Co-solvent Concentration: Determine the maximum tolerable percentage of the co-solvent (e.g., DMSO) for your specific cell line in a vehicle control experiment. Aim to keep the final concentration well below this limit, typically <0.5% or <0.1%.
-
Switch to a Less Disruptive Method: Explore cyclodextrin complexation. Cyclodextrins are sugar-based macrocycles that can encapsulate the hydrophobic part of the flavonoid, forming a water-soluble inclusion complex.[3] This often provides a less toxic alternative to co-solvents and surfactants for biological experiments.
-
Consider pH Adjustment: If your experimental system can tolerate a slightly alkaline pH (e.g., 7.5-8.0), this may be sufficient to solubilize the compound without needing any other additives.
-
Quantitative Data Summary
Table 1: Solubility and Properties of Acacetin (Parent Aglycone)
| Property | Value | Source |
|---|---|---|
| Aqueous Solubility | ≤119 ng/mL | [7] |
| Water Solubility (H₂O) | 64.4 ± 10.9 ng/mL | [9] |
| Solubility in DMSO | ~15 mg/mL | [15] |
| LogP | >3 | [7][9] |
| Molecular Weight | 284.26 g/mol |[2] |
Table 2: Comparison of Common Solubilization Techniques
| Technique | Principle of Action | Typical Concentration Range | Advantages | Disadvantages |
|---|---|---|---|---|
| pH Adjustment | Increases ionization of acidic/basic functional groups. | pH 2-10 | Simple, inexpensive, highly effective for ionizable compounds. | Risk of compound degradation at pH extremes; may be incompatible with assay conditions. |
| Co-solvents | Reduces solvent polarity, decreasing interfacial tension.[11] | 1-40% (v/v) | High solubilization capacity for many compounds. | Can cause toxicity in biological systems; may affect protein conformation. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules.[12] | > Critical Micelle Concentration (CMC) | High solubilization capacity. | Can disrupt cell membranes; may interfere with assays. |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the hydrophobic part of the molecule.[3] | 1-20% (w/v) | Generally low toxicity; can improve stability. | Can be expensive; potential for competitive binding interactions. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Objective: To determine the solubility of Acacetin 7-O-(6-O-malonylglucoside) as a function of pH.
-
Materials: Acacetin 7-O-(6-O-malonylglucoside), 0.1 M Phosphate buffer, 0.1 M Tris buffer, 0.1 M NaOH, 0.1 M HCl, HPLC-grade water, magnetic stirrer, calibrated pH meter, microcentrifuge, HPLC system.
-
Methodology:
-
Prepare a series of buffers (e.g., phosphate, Tris) at different pH values (e.g., 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to create a saturated solution.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH to generate a pH-solubility profile.
-
Protocol 2: Solubility Enhancement using Co-solvents
-
Objective: To quantify the increase in solubility using water-miscible co-solvents.
-
Materials: Acacetin 7-O-(6-O-malonylglucoside), DMSO, Ethanol (95%), Propylene Glycol, PBS (pH 7.4), analytical balance, vortex mixer, HPLC system.
-
Methodology:
-
Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%, 50% DMSO in PBS pH 7.4).
-
Add an excess amount of the compound to each co-solvent mixture.
-
Follow steps 1.3 to 1.6 from the pH adjustment protocol.
-
Plot the measured solubility against the percentage of co-solvent to determine the solubilization capacity of each solvent.
-
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
-
Objective: To improve solubility by forming an inclusion complex with a cyclodextrin.
-
Materials: Acacetin 7-O-(6-O-malonylglucoside), Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, sonicator, 0.22 µm syringe filter.
-
Methodology (Kneading Method):
-
Create a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
For each concentration, weigh out the cyclodextrin and the compound in a specific molar ratio (e.g., 1:1, 2:1 cyclodextrin:compound).
-
Place the mixture in a mortar. Add a small amount of water or an alcohol-water mixture to form a thick, consistent paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Crush the dried complex into a fine powder.
-
Determine the solubility of the resulting complex powder in water by following steps 1.2 to 1.6 from the pH adjustment protocol.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
Caption: Experimental workflow for systematic solubility screening.
References
- 1. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancement of the water solubility of flavone glycosides by disruption of molecular planarity of the aglycone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Acacetin-7-O-6''-malonylglucoside | CAS:155049-92-6 | Manufacturer ChemFaces [chemfaces.com]
Stability of Acacetin 7-O-(6-O-malonylglucoside) under different pH and temperature conditions.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Acacetin 7-O-(6-O-malonylglucoside) under various experimental conditions. As direct stability data for this specific molecule is limited in published literature, the following information is based on established knowledge of similar flavonoid glycosides and malonylated compounds.
Troubleshooting Guide
Q1: I am observing a rapid decrease in the concentration of my Acacetin 7-O-(6-O-malonylglucoside) standard in an aqueous solution at room temperature. What could be the cause?
A: Rapid degradation of Acacetin 7-O-(6-O-malonylglucoside) in aqueous solutions can be attributed to several factors, primarily related to pH and temperature. The malonyl group is particularly susceptible to hydrolysis, which can be accelerated by non-optimal pH conditions. Flavonoid glycosides, in general, exhibit limited stability in neutral to alkaline solutions. For short-term storage of stock solutions, it is advisable to use a slightly acidic buffer (e.g., pH 4-5) and store at low temperatures (e.g., -20°C or -80°C). For long-term storage, a powdered form at -20°C is recommended.[1]
Q2: My HPLC analysis shows multiple peaks appearing over time from my Acacetin 7-O-(6-O-malonylglucoside) sample. What are these likely degradation products?
A: The appearance of multiple peaks suggests the degradation of the parent compound. Based on the structure of Acacetin 7-O-(6-O-malonylglucoside) and the degradation pathways of similar compounds, the likely degradation products are:
-
Acacetin 7-O-glucoside: Formed by the hydrolysis of the malonyl group.
-
Acacetin: Formed by the cleavage of the glycosidic bond.
-
Chalcones: Formed by the opening of the pyrylium (B1242799) ring, especially under neutral to alkaline conditions.[2]
To confirm the identity of these peaks, LC-MS analysis is recommended.
Q3: I am conducting a thermal stability study and see a significant loss of my compound even at moderately elevated temperatures. Is this expected?
A: Yes, elevated temperatures can significantly accelerate the degradation of malonylated flavonoid glycosides. Thermal degradation often follows first-order kinetics, with the degradation rate constant increasing with temperature. The degradation process can involve hydrolysis of the malonyl and glycosyl moieties. For example, studies on other acylated anthocyanins show significant degradation at temperatures as high as 95°C.[2][3][4] It is crucial to carefully control the temperature in your experiments and to establish the thermal liability of the compound within your experimental temperature range.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for the stability of Acacetin 7-O-(6-O-malonylglucoside) in solution?
Q2: What is the expected degradation pathway for Acacetin 7-O-(6-O-malonylglucoside)?
A: The degradation is likely to proceed through two main pathways:
-
Demalonylation: Hydrolysis of the ester bond of the malonyl group to yield Acacetin 7-O-glucoside.
-
Deglycosylation: Cleavage of the O-glycosidic bond to release the aglycone, Acacetin, and the malonylated glucose moiety.
These reactions can be influenced by both pH and temperature. A proposed degradation pathway is illustrated in the diagram below.
Q3: How can I monitor the stability of Acacetin 7-O-(6-O-malonylglucoside) in my experiments?
A: A stability-indicating HPLC method is the most common and reliable way to monitor the concentration of Acacetin 7-O-(6-O-malonylglucoside) over time. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection at a wavelength corresponding to the maximum absorbance of Acacetin (around 268 nm or 330 nm) is typically used.
Quantitative Data Summary
Disclaimer: The following tables present hypothetical data based on the expected behavior of malonylated flavonoid glycosides to serve as a template for experimental design and data presentation. Actual experimental results may vary.
Table 1: Effect of pH on the Half-Life (t½) of Acacetin 7-O-(6-O-malonylglucoside) at 25°C
| pH | Half-Life (t½) in hours |
| 3.0 | > 168 |
| 5.0 | 96 |
| 7.0 | 24 |
| 9.0 | < 1 |
Table 2: Effect of Temperature on the Degradation Rate Constant (k) of Acacetin 7-O-(6-O-malonylglucoside) at pH 5.0
| Temperature (°C) | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 0.0001 |
| 25 | 0.0072 |
| 40 | 0.0289 |
| 60 | 0.1155 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions for Stability Studies
-
pH 3.0 Citrate Buffer (0.1 M): Dissolve 21.01 g of citric acid monohydrate in 900 mL of deionized water. Adjust the pH to 3.0 with 1 M sodium hydroxide (B78521) and make up the volume to 1 L with deionized water.
-
pH 5.0 Acetate (B1210297) Buffer (0.1 M): Dissolve 13.61 g of sodium acetate trihydrate in 900 mL of deionized water. Adjust the pH to 5.0 with 1 M acetic acid and make up the volume to 1 L with deionized water.
-
pH 7.0 Phosphate (B84403) Buffer (0.1 M): Dissolve 13.61 g of potassium dihydrogen phosphate in 900 mL of deionized water. Adjust the pH to 7.0 with 1 M sodium hydroxide and make up the volume to 1 L with deionized water.
-
pH 9.0 Borate Buffer (0.1 M): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.0 with 1 M sodium hydroxide and make up the volume to 1 L with deionized water.
Protocol 2: HPLC Method for Stability Monitoring
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Proposed degradation pathway.
References
- 1. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 2. Thermal degradation of anthocyanins and its impact on color and in vitro antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Acylated and Nonacylated Anthocyanins | Semantic Scholar [semanticscholar.org]
Technical Support Center: Isolation of Malonylated Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation of malonylated flavonoids.
Frequently Asked Questions (FAQs)
Q1: What are malonylated flavonoids and why are they difficult to isolate?
Malonylated flavonoids are a class of flavonoid glycosides where a malonyl group is attached to the sugar moiety. Their isolation is challenging due to their inherent instability, as the malonyl group is susceptible to cleavage under various conditions. They also often exist as complex mixtures of isomers, making separation and purification difficult.
Q2: What are the main factors that cause the degradation of malonylated flavonoids during isolation?
The primary factors leading to the degradation of malonylated flavonoids include:
-
pH: Both strongly acidic and alkaline conditions can cause the hydrolysis of the malonyl group. Neutral or slightly acidic conditions are generally preferred.[1]
-
Temperature: High temperatures accelerate the degradation of these compounds.[2][3][4] For instance, extractions at elevated temperatures can lead to a significant loss of malonylated flavonoids.[5]
-
Enzymatic Activity: Endogenous plant enzymes, such as esterases, can cleave the malonyl group. Proper sample handling and storage are crucial to minimize enzymatic degradation.
-
Metal Ions: Certain metal ions, like Cu²⁺, Zn²⁺, and Fe³⁺, can cause a notable loss of stability.[1]
Q3: Which extraction methods are recommended for malonylated flavonoids?
While traditional methods like maceration can be used, modern techniques are often preferred to improve efficiency and minimize degradation.[6][7] These include:
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction and can often be performed at lower temperatures, preserving the integrity of thermolabile compounds.[6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy for rapid heating of the solvent and sample, which can reduce extraction times. However, careful control of temperature is necessary to prevent degradation.[6][8]
-
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to maintain the solvent in a liquid state, allowing for efficient extraction. As with MAE, temperature optimization is critical.[9]
It is often recommended to use alcohol-water mixtures, such as 80% methanol (B129727), for the extraction of flavonoid glycoconjugates.[9][10][11]
Troubleshooting Guides
Problem 1: Loss of Malonyl Group During Extraction and Processing
Symptoms:
-
LC-MS analysis shows a high abundance of the corresponding flavonoid glycoside and a low abundance or absence of the expected malonylated flavonoid.
-
Comparison with a fresh, carefully prepared extract shows a significant decrease in the malonylated flavonoid peak.
Possible Causes and Solutions:
| Cause | Solution |
| High Temperature | Maintain low temperatures throughout the extraction and purification process. Consider performing extractions on ice or using refrigerated centrifuges. Avoid prolonged heating.[2][3] |
| Inappropriate pH | Buffer the extraction solvent to a slightly acidic pH (e.g., pH 4-6). Avoid the use of strong acids or bases. |
| Enzymatic Degradation | Immediately freeze-dry or flash-freeze plant material after harvesting. Alternatively, blanching the plant material can deactivate enzymes, but the heat may degrade some compounds. |
| Presence of Metal Ions | Use deionized water and high-purity solvents. Consider adding a chelating agent like EDTA to the extraction solvent if metal ion contamination is suspected.[1] |
Problem 2: Poor Resolution and Co-elution of Isomers in HPLC/UPLC
Symptoms:
-
Broad, overlapping, or unresolved peaks in the chromatogram.
-
Mass spectrometry data indicates the presence of multiple isomers within a single chromatographic peak.[10]
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Column Chemistry | Use a high-resolution column with a smaller particle size (e.g., < 2 µm) for UPLC.[10] Experiment with different stationary phases, such as C18, phenyl-hexyl, or pentafluorophenyl (PFP) columns, which offer different selectivities. |
| Inadequate Mobile Phase Composition | Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.[12] Adjust the mobile phase modifiers. Adding a small percentage of formic acid or acetic acid can improve peak shape and resolution.[12] |
| Incorrect Flow Rate or Temperature | Systematically evaluate the effect of column temperature. Sometimes, increasing the temperature can improve peak shape, but for labile compounds, a lower temperature may be necessary.[12] Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution.[12] |
Data Summary
The stability of flavonoids is influenced by their chemical structure and the extraction conditions. The following table summarizes the general stability of flavonoids under different extraction methods.
| Extraction Method | Stability of Flavonoids | Key Considerations |
| Heated Reflux | Generally lower stability, especially for thermolabile compounds. | Short extraction times (e.g., 30 minutes) can minimize degradation.[8] |
| Sonication (UAE) | Moderate stability. | The number of hydroxyl groups can promote degradation, while sugar and methoxyl groups can offer protection.[8][13] |
| Maceration | Generally good stability due to ambient temperature. | Can be time-consuming.[8] |
| Microwave-Assisted (MAE) | Variable stability; depends on power and time. | Low power (e.g., 160 W for 1 min) can result in minimal decomposition.[8] |
Experimental Protocols
Protocol 1: General Extraction of Malonylated Flavonoids
-
Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.
-
Extraction:
-
Suspend the powdered plant material in 80% methanol at a solid-to-liquid ratio of 1:10 (w/v).[10][11]
-
Perform the extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
UAE: Sonicate the mixture in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 25°C).
-
-
Centrifuge the mixture at 4°C to pellet the solid material.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants under reduced pressure at a low temperature (<35°C).
-
Storage: Store the crude extract at -20°C or below until further purification.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up
-
Cartridge Selection: Use a reversed-phase C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[14]
-
Sample Loading: Reconstitute the dried crude extract in a small volume of the initial mobile phase for HPLC or a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to remove highly polar impurities.
-
Elution: Elute the malonylated flavonoids with methanol.[14]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in the mobile phase for subsequent HPLC/UPLC analysis.
Visualizations
Caption: General workflow for the isolation of malonylated flavonoids.
References
- 1. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Processing Temperature on the Degradation of Food Flavonoids | Drupal [umsibslor.univ-lorraine.fr]
- 5. mdpi.com [mdpi.com]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Differentiation of isomeric malonylated flavonoid glyconjugates in plant extracts with UPLC-ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Parameters for the Separation of Acacetin Derivatives
Welcome to the technical support center for the HPLC analysis of acacetin (B1665396) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for HPLC method development for acacetin derivatives?
A1: A common starting point for separating acacetin and its derivatives is using a reversed-phase C18 column.[1] The mobile phase typically consists of a gradient elution with acetonitrile (B52724) or methanol (B129727) mixed with water, often containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[2][3]
Q2: Which organic solvent is better for the mobile phase, acetonitrile or methanol?
A2: The choice between acetonitrile and methanol depends on the specific separation goals. Acetonitrile is often preferred for high-throughput systems due to its lower viscosity, which results in lower backpressure.[4] Methanol, being more cost-effective, is a good choice for routine analyses and can offer different selectivity compared to acetonitrile.[2][4]
Q3: What is the optimal detection wavelength for acacetin?
A3: UV detection is commonly used for acacetin analysis, with an optimal wavelength typically around 340 nm.[1][5]
Q4: How does pH affect the separation of acacetin and its derivatives?
A4: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[4][6] For flavonoids like acacetin, maintaining a consistent and appropriate pH helps to ensure stable retention times and symmetrical peak shapes.[7] Acidifying the mobile phase can suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.[8]
Q5: Is it better to use isocratic or gradient elution?
A5: For separating a mixture of acacetin and its derivatives, which may have a range of polarities, gradient elution is generally more effective.[6][7] A gradient allows for the separation of complex mixtures by changing the solvent strength during the run, which can improve resolution and reduce analysis time.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC separation of acacetin derivatives.
Problem 1: Poor Resolution or Co-eluting Peaks
Symptoms:
-
Peaks are not well separated from each other (baseline resolution is not achieved).[9]
-
Two or more compounds elute at the same retention time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase. Try changing the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity.[2] Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[2] |
| Incorrect Flow Rate | Optimize the flow rate. Lowering the flow rate can sometimes increase resolution, but it will also increase the run time.[9] |
| Suboptimal Temperature | Adjust the column temperature. Lowering the temperature can increase retention and may improve resolution, while higher temperatures can lead to sharper peaks but may decrease resolution if the effect on selectivity is negative.[9] |
| Column Inefficiency | Ensure you are using a high-efficiency column. If the column is old or has been contaminated, its performance may be compromised. Consider replacing the column. |
Problem 2: Peak Tailing
Symptoms:
-
The peak is asymmetrical with a "tail" extending from the back half of the peak.[10]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | The primary cause of peak tailing for basic compounds is often the interaction with acidic silanol groups on the silica (B1680970) stationary phase.[8][10] Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of these silanols and reduce tailing.[8] |
| Column Overload | Injecting too much sample can lead to peak distortion.[9] Try reducing the injection volume or the concentration of the sample. |
| Contamination of the Column | Impurities from the sample or mobile phase can accumulate on the column and cause peak tailing. Use a guard column to protect the analytical column and ensure proper sample preparation.[11] |
| Extra-column Effects | Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[12] |
Problem 3: Fluctuating Retention Times
Symptoms:
-
The retention time for the same analyte varies between injections.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Mobile Phase Composition | If using a gradient, ensure the pump is mixing the solvents accurately. Premixing the mobile phase can sometimes improve consistency. Ensure the mobile phase is properly degassed to prevent bubble formation.[4] |
| Temperature Fluctuations | Maintain a constant column temperature using a column oven. Even small changes in ambient temperature can affect retention times.[1] |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time can lead to shifting retention times. |
| Changes in Mobile Phase pH | If using buffers, ensure they are prepared accurately and consistently. The pH of the mobile phase should be stable.[7] |
Experimental Protocols & Data
General HPLC Method for Acacetin Derivatives
This protocol provides a starting point for the separation of acacetin and its derivatives. Optimization will likely be required for specific applications.
| Parameter | Recommendation |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][3] |
| Mobile Phase B | Acetonitrile or Methanol[2] |
| Gradient | Start with a low percentage of B, and gradually increase. A typical starting gradient could be 10-90% B over 30 minutes. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25-40 °C[1] |
| Detection | UV at 340 nm[1][5] |
| Injection Volume | 10-20 µL |
Example Mobile Phase Compositions from Literature
| Compound(s) | Mobile Phase | Column | Reference |
| Acacetin | Methanol:Water:Acetic Acid (350:150:2) | ODS C18 (4.6 x 250 mm, 5 µm) | [5] |
| Acacetin | Acetonitrile, Water, and Phosphoric Acid | Newcrom R1 | [3] |
| Acacetin | Acetonitrile and Water with 0.1% Formic Acid (isocratic 80:20 v/v) | Kinetex C18 | [13] |
| Flavonoids | 0.01 M Phosphoric Acid and Methanol (gradient) | C18 Lichrospher 100 | [14] |
Visualizations
Experimental Workflow
Caption: A typical workflow for the HPLC analysis of acacetin derivatives.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. HPLC Chromatograph for Acacetin: Detailed Guide [et-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Acacetin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mastelf.com [mastelf.com]
- 5. [Determination of acacetin in Xiangjuganmao Keli (no sweet) by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chromtech.com [chromtech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Flavonoid Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low bioavailability of flavonoid glycosides in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My flavonoid glycoside shows high in vitro activity but poor efficacy in animal models. What are the likely reasons?
A1: This is a common issue stemming from the low bioavailability of many flavonoid glycosides. The primary reasons include:
-
Poor Absorption: Flavonoid glycosides are often large, hydrophilic molecules that cannot easily cross the lipid membranes of intestinal cells.[1] Their absorption is highly dependent on initial enzymatic hydrolysis to the more lipophilic aglycone form.
-
Rapid Metabolism: Once absorbed, flavonoids undergo extensive metabolism in the intestines and liver (Phase I and Phase II reactions), leading to the formation of conjugates like glucuronides, sulfates, and methylated derivatives.[2] These metabolites may have different biological activities than the parent compound.
-
Gut Microbiota Interaction: A significant portion of ingested flavonoid glycosides reaches the colon, where they are metabolized by the gut microbiota.[3][4][5] The resulting metabolites can be absorbed, but their profile and activity can vary significantly between individuals.[6]
-
Efflux back into the Intestinal Lumen: After absorption into enterocytes, flavonoids and their metabolites can be pumped back into the intestinal lumen by efflux transporters.[7]
Troubleshooting Steps:
-
Characterize Metabolites: Analyze plasma and urine samples to identify the circulating metabolites of your flavonoid glycoside. This will help determine if the parent compound or a metabolite is responsible for the observed in vivo effects.
-
Assess Intestinal Permeability: Conduct in vitro permeability studies using models like Caco-2 cell monolayers to evaluate the absorption characteristics of the glycoside and its aglycone.[8][9]
-
Investigate the Role of Gut Microbiota: Compare the effects of your flavonoid glycoside in conventional versus germ-free animal models to understand the contribution of the gut microbiome to its metabolism and activity.
Q2: I am observing high variability in the plasma concentrations of my flavonoid glycoside between individual animals in my study. What could be causing this?
A2: High inter-individual variability is a known challenge in flavonoid research and can be attributed to several factors:
-
Differences in Gut Microbiota Composition: The composition and activity of the gut microbiome can vary significantly between individuals, leading to different metabolic profiles of the flavonoid glycoside.[6][10]
-
Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes (e.g., UGTs, SULTs) can lead to differences in the rate and extent of flavonoid metabolism.[6]
-
Food Matrix Effects: The presence of other dietary components, such as fats, proteins, and fibers, can influence the absorption and bioavailability of flavonoids.[11][12][13] For example, dietary fat can enhance the absorption of lipophilic flavonoids like quercetin (B1663063).[6]
-
Gastrointestinal Factors: Individual differences in gastric emptying time, intestinal pH, and enzyme activity can also contribute to variability.
Troubleshooting Steps:
-
Standardize Diet: Ensure all animals in your study are on a standardized diet to minimize variability from food matrix effects.
-
Characterize Gut Microbiota: If feasible, analyze the fecal microbiota of your animals to correlate microbial composition with plasma flavonoid levels.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your study.
-
Consider a Crossover Study Design: In a crossover study, each subject receives all treatments, which can help to reduce inter-subject variability.[14]
Q3: How can I improve the oral bioavailability of my flavonoid glycoside?
A3: Several strategies can be employed to enhance the oral bioavailability of flavonoid glycosides:
-
Enzymatic Hydrolysis: Pre-treatment of the flavonoid glycoside with specific enzymes (e.g., β-glucosidases, rhamnosidases) to convert it to its aglycone form can improve absorption.[15][16][17]
-
Glycosylation Modification: Altering the sugar moiety attached to the flavonoid can influence its absorption. For instance, quercetin-4'-O-glucoside has been shown to have higher bioavailability than quercetin-3-O-rutinoside (rutin).[18][19]
-
Nanotechnology-Based Delivery Systems: Encapsulating the flavonoid in nanoparticles, liposomes, or nanoemulsions can protect it from degradation in the gastrointestinal tract, improve its solubility, and enhance its absorption.[20][21][22][23]
-
Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability.[24]
-
Structural Modification: Creating prodrugs or other chemical modifications to improve solubility and permeability.[24]
dot
Caption: Strategies to enhance flavonoid bioavailability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Quercetin Glycosides in Humans
| Flavonoid Glycoside | Dose (mg Quercetin Equivalents) | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Quercetin-4'-O-glucoside | 100 | 2.1 ± 1.6 | 0.7 ± 0.3 | 100 | [14][25][26] |
| Onion Supplement | 100 | 2.3 ± 1.5 | 0.7 ± 0.2 | ~100 | [14][25][26] |
| Quercetin-3-O-rutinoside (Rutin) | 200 | 0.3 ± 0.3 | 7.0 ± 2.9 | 15-20 | [14][25][26] |
| Buckwheat Tea | 200 | 0.6 ± 0.7 | 4.3 ± 1.8 | Higher than rutin | [14][25][26] |
| Quercetin-3-glucoside (B1262563) | 325 µmol | 5.0 ± 1.0 | 0.6 ± 0.2 | Not directly compared to rutinoside | [18] |
| Quercetin-4'-glucoside | 331 µmol | 4.5 ± 0.7 | 0.45 ± 0.08 | Not directly compared to rutinoside | [18] |
Table 2: Apparent Permeability Coefficients (Papp) of Flavonoids in Caco-2 Cell Monolayers
| Flavonoid | Papp (A to B) (x 10⁻⁶ cm/s) | Permeability Classification | Reference |
| Kaempferol Glycosides | Moderate to High | - | [27] |
| Quercetin | Higher than Kaempferol | - | [27] |
| Flavonoids (General) | 1.17 to 36.6 | Low to High | [27] |
| Dammarane Saponins | 1.33 to 35.3 | Low to High | [27] |
| Prenylated (Iso)flavonoids | Lower than expected | - | [8] |
Experimental Protocols
1. Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of compounds.[8][9]
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 19-21 days to form a differentiated monolayer that mimics the intestinal epithelium.[9]
-
Transport Experiment: The test compound is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points. To assess efflux, the compound is added to the BL side, and samples are taken from the AP side.
-
Analysis: The concentration of the compound in the samples is determined by a suitable analytical method, such as HPLC or LC-MS.[9][28][29]
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
dot
Caption: Caco-2 cell permeability assay workflow.
2. Analysis of Flavonoid Metabolites in Plasma
This protocol outlines a general procedure for the analysis of flavonoid metabolites in plasma samples.
-
Sample Preparation:
-
Plasma samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms.
-
Protein precipitation is performed, typically with an organic solvent like acetonitrile (B52724) or methanol, to remove plasma proteins.
-
The sample is then centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for analysis.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometry) is the most common method for separating and quantifying flavonoids and their metabolites.[14][28][29][30]
-
The choice of column, mobile phase, and detector settings will depend on the specific flavonoids being analyzed.
-
dot
Caption: Analysis of flavonoid metabolites in plasma.
Signaling Pathways and Logical Relationships
dot
Caption: Metabolism of flavonoid glycosides in vivo.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. mdpi.com [mdpi.com]
- 10. Food matrix-flavonoid interactions and their effect on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of food matrix on the content and bioavailability of flavonoids [acikerisim.uludag.edu.tr]
- 14. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside do not differ in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iipseries.org [iipseries.org]
- 21. mdpi.com [mdpi.com]
- 22. Nanoparticle-Mediated Delivery of Flavonoids: Impact on Proinflammatory Cytokine Production: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 24. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. ovid.com [ovid.com]
- 27. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 30. iosrjournals.org [iosrjournals.org]
Preventing degradation of Acacetin 7-O-(6-O-malonylglucoside) during extraction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Acacetin 7-O-(6-O-malonylglucoside) during extraction.
Troubleshooting Guides
Issue 1: Low Yield of Acacetin 7-O-(6-O-malonylglucoside) and High Levels of Acacetin 7-O-glucoside
Possible Cause: Enzymatic degradation of the malonyl group by esterases present in the plant material. The ester bond in the malonyl group is susceptible to hydrolysis by these enzymes, leading to the formation of Acacetin 7-O-glucoside.
Troubleshooting Steps:
-
Enzyme Inactivation:
-
Blanching: Briefly treat the fresh plant material with steam or hot water prior to extraction. This can effectively denature degradative enzymes.[1] The optimal time and temperature will vary depending on the plant material. A starting point is to blanch at 95°C for 2.5 minutes.[1]
-
Freezing: Immediately freeze the plant material in liquid nitrogen after harvesting and store at -80°C until extraction. This slows down enzymatic activity.
-
-
Use of Enzyme Inhibitors:
-
Incorporate esterase inhibitors into the extraction solvent. While specific inhibitors for plant esterases can be broad, exploring options available from commercial suppliers that are compatible with your downstream applications is recommended.
-
-
Solvent Selection and pH Control:
-
Use organic solvents such as methanol (B129727) or ethanol (B145695) for extraction, as they can precipitate and inactivate some enzymes.
-
Maintain a slightly acidic pH (around 4-6) during extraction, as many plant esterases have optimal activity at neutral or slightly alkaline pH.
-
Workflow for Preventing Esterase-Mediated Degradation:
Caption: Workflow to minimize enzymatic degradation during extraction.
Issue 2: Overall Low Flavonoid Yield and Browning of the Extract
Possible Cause: Oxidation of phenolic compounds, including flavonoids, by polyphenol oxidase (PPO) and peroxidase (POD) enzymes. This is often accompanied by a visible browning of the plant material and the resulting extract.
Troubleshooting Steps:
-
Enzyme Inactivation:
-
Blanching: As with esterases, blanching is a highly effective method for inactivating PPO and POD.[1]
-
Chemical Inhibition: Add antioxidants such as ascorbic acid or sulfites to the extraction solvent to inhibit PPO activity.
-
-
Oxygen Exclusion:
-
Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use degassed solvents for the extraction.
-
-
Temperature Control:
-
While higher temperatures can aid extraction, they can also accelerate oxidation. Finding an optimal temperature that balances extraction efficiency with minimal degradation is crucial. Studies have shown that temperatures above 70-80°C can lead to the degradation of some flavonoids.[2]
-
Signaling Pathway of Enzymatic Browning:
Caption: Simplified pathway of enzymatic browning mediated by PPO.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Acacetin 7-O-(6-O-malonylglucoside) during extraction?
A1: The most common degradation product is Acacetin 7-O-glucoside, which results from the hydrolysis of the malonyl group. Further degradation under harsh conditions (e.g., strong acid or high heat) can lead to the cleavage of the glycosidic bond, yielding the aglycone, Acacetin.
Q2: What is the optimal temperature for extracting Acacetin 7-O-(6-O-malonylglucoside)?
A2: While there is no universally optimal temperature, it is generally recommended to use moderate temperatures to balance extraction efficiency and compound stability. For many flavonoids, extraction temperatures between 40°C and 60°C are effective. High temperatures, especially above 80°C, can lead to thermal degradation.[2]
Q3: How does pH affect the stability of Acacetin 7-O-(6-O-malonylglucoside)?
A3: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6). Alkaline conditions can promote the degradation of both the ester and glycosidic linkages. It is advisable to use a slightly acidified extraction solvent, for example, by adding a small amount of formic or acetic acid.
Q4: What are the recommended storage conditions for the plant material and the final extract?
A4:
-
Plant Material: If not processed immediately, fresh plant material should be flash-frozen in liquid nitrogen and stored at -80°C. Dried plant material should be stored in a cool, dark, and dry place in an airtight container.
-
Extract: The final extract should be stored in a tightly sealed vial, protected from light, and at a low temperature (preferably -20°C or -80°C) to prevent solvent evaporation and compound degradation.
Data Presentation
Table 1: Effect of Blanching Time on Total Flavonoid Content (TFC) in Cowpea Leaves at 95°C
| Blanching Time (minutes) | Total Flavonoid Content (µg AAE/g) | Percentage Change from Unblanched |
| 0 (Unblanched) | 641.8 | - |
| 2.5 | 1025.0 | +59.7% |
| 5 | 800.0 | +24.6% |
| 10 | 750.0 | +16.8% |
Data adapted from a study on cowpea leaves, demonstrating the impact of blanching on flavonoid content.[1] A short blanching time can increase the extractable flavonoid content, potentially by inactivating degradative enzymes and improving cell wall permeability. However, prolonged blanching can lead to leaching and degradation.
Table 2: Thermal Degradation of Quercetin (a representative flavonoid) at 90°C in Aqueous Solution
| pH | Degradation Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |
| 6.5 | 0.004 | 173.3 |
| 7.0 | 0.010 | 69.3 |
| 7.5 | 0.021 | 33.0 |
Data adapted from a study on quercetin, illustrating the significant impact of pH on the thermal degradation rate of flavonoids.[3] This highlights the importance of pH control during extraction, especially when heating is involved.
Experimental Protocols
Protocol 1: Optimized Extraction of Acacetin 7-O-(6-O-malonylglucoside) with Enzyme Inactivation
-
Sample Preparation:
-
Harvest fresh plant material.
-
Immediately blanch the material in water at 95°C for 2.5 minutes.[1]
-
Promptly cool the blanched material in an ice bath to halt the heating process.
-
Lyophilize (freeze-dry) the material to remove water.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a flask.
-
Add 20 mL of 80% methanol containing 0.1% formic acid.
-
Extract using ultrasonication for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Sample Clean-up (Optional):
-
For cleaner samples, the combined supernatant can be passed through a solid-phase extraction (SPE) C18 cartridge to remove highly polar impurities.
-
-
Final Preparation:
-
Evaporate the solvent from the final extract under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase for HPLC analysis.
-
Filter the reconstituted solution through a 0.22 µm syringe filter before injection.
-
Protocol 2: Stability-Indicating HPLC Method for Quantification
This protocol is designed to separate and quantify Acacetin 7-O-(6-O-malonylglucoside) and its primary degradation product, Acacetin 7-O-glucoside.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 10-30% B
-
5-20 min: 30-60% B
-
20-25 min: 60-10% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm and 330 nm
-
Injection Volume: 10 µL
Workflow for HPLC Analysis:
Caption: Experimental workflow for the HPLC analysis of the extract.
References
Troubleshooting low yields in the purification of Acacetin 7-O-(6-O-malonylglucoside).
Welcome to the technical support center for the purification of Acacetin (B1665396) 7-O-(6-O-malonylglucoside). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their purification protocols, with a focus on addressing the common challenge of low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems encountered during the purification of Acacetin 7-O-(6-O-malonylglucoside).
Q1: What are the primary reasons for low yields when purifying Acacetin 7-O-(6-O-malonylglucoside)?
Low yields are often attributed to the inherent instability of the malonyl group, which is susceptible to degradation under various conditions. Key factors include:
-
pH Instability: The malonyl ester linkage is prone to hydrolysis, especially under neutral to alkaline conditions. Flavonoids are generally more stable in acidic environments (pH < 5)[1].
-
Thermal Degradation: Elevated temperatures during extraction, solvent evaporation, and chromatography can lead to the decarboxylation of the malonyl group, converting the target molecule into Acacetin 7-O-glucoside (Tilianin)[2].
-
Enzymatic Degradation: The presence of endogenous plant enzymes, such as esterases and β-glucosidases, can cleave the malonyl and glucosyl moieties, respectively, during extraction and early purification steps if not properly inactivated[1][3].
-
Incomplete Extraction: The choice of extraction solvent and method significantly impacts the initial yield of the target compound. Inefficient extraction will naturally lead to low recovery[2].
-
Losses During Purification: Suboptimal chromatographic conditions, such as incorrect mobile phase composition or stationary phase selection, can result in poor separation, co-elution with impurities, and irreversible adsorption to the column matrix[4].
Q2: My final product shows a significant amount of Acacetin 7-O-glucoside (Tilianin) as an impurity. What is causing this and how can I prevent it?
The presence of Acacetin 7-O-glucoside is a strong indicator of the loss of the malonyl group. This is a common issue due to the lability of the malonyl ester.
-
Cause: The primary cause is the hydrolysis or enzymatic cleavage of the malonyl group. This can be exacerbated by prolonged exposure to non-acidic pH, high temperatures, or the presence of active esterase enzymes in the initial plant extract.
-
Prevention:
-
Maintain Acidic Conditions: Use slightly acidified solvents (e.g., with 0.1% formic or acetic acid) throughout the extraction and purification process to maintain a pH below 5[1].
-
Low-Temperature Processing: Perform all steps, including extraction and solvent evaporation, at low temperatures (e.g., below 40°C) to minimize thermal degradation.
-
Enzyme Inactivation: Consider a blanching step (brief heat treatment) of the plant material before extraction or use of organic solvents like methanol (B129727) or ethanol (B145695) which can help to denature enzymes.
-
Prompt Processing: Minimize the time between extraction and purification to reduce the window for degradation.
-
Q3: I am observing broad peaks and poor resolution during my preparative HPLC. What are the likely causes and solutions?
Poor chromatographic performance can significantly impact both yield and purity.
-
Column Overload: Injecting too much sample onto the preparative column is a common cause of peak broadening and poor separation.
-
Inappropriate Mobile Phase: An incorrect solvent system can lead to poor selectivity and resolution. The mobile phase should be optimized for the best separation of the target compound from its impurities.
-
Column Degradation: The performance of HPLC columns can degrade over time, especially when used with complex plant extracts.
-
Solutions:
-
Optimize Loading: Determine the optimal sample loading capacity for your preparative column through a loading study.
-
Method Development: Develop the preparative method based on a well-optimized analytical HPLC method. A common mobile phase for reverse-phase separation of flavonoids consists of a gradient of acetonitrile (B52724) or methanol in water, often with an acidic modifier like formic acid[5][6][7].
-
Guard Column: Use a guard column to protect the main preparative column from contaminants in the crude extract.
-
Column Washing: Implement a robust column washing protocol after each run to remove strongly retained compounds.
-
Q4: What are some common impurities that co-elute with Acacetin 7-O-(6-O-malonylglucoside)?
Identifying potential impurities is crucial for developing an effective purification strategy. Common impurities include:
-
Acacetin 7-O-glucoside (Tilianin): The primary degradation product.
-
Other Acacetin Glycosides: Depending on the plant source, other glycosidic forms of acacetin may be present[8][9].
-
Related Flavonoid Glycosides: Glycosides of other flavonoids like apigenin (B1666066) and luteolin, which have similar structures, may co-elute[10].
-
Phenolic Acids: Compounds like rosmarinic acid and caffeic acid are common in plant extracts and can have similar polarities[10].
Data Presentation
Table 1: Physicochemical Properties of Acacetin 7-O-(6-O-malonylglucoside)
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₄O₁₃ | [11] |
| Molecular Weight | 532.4 g/mol | [11] |
| CAS Number | 155049-92-6 | [12] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [12] |
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 1 year |
Table 2: Influence of pH and Temperature on the Stability of a Related Malonylated Flavonoid (Qualitative)
| Condition | Stability | Recommendation |
| Acidic pH (<5) | High | Maintain acidic conditions throughout purification. |
| Neutral pH (~7) | Low | Minimize exposure time. |
| Alkaline pH (>8) | Very Low | Avoid alkaline conditions. |
| Low Temperature (<4°C) | High | Store extracts and fractions at low temperatures. |
| Room Temperature | Moderate | For short-term handling only. |
| High Temperature (>40°C) | Low | Avoid elevated temperatures during processing. |
Note: This table is based on general stability data for malonylated and other acylated flavonoids and serves as a guideline. Specific stability studies for Acacetin 7-O-(6-O-malonylglucoside) may be required for precise optimization.
Experimental Protocols
The following are generalized protocols for the extraction and purification of Acacetin 7-O-(6-O-malonylglucoside). These should be optimized based on the specific plant material and available equipment.
Protocol 1: Extraction
-
Plant Material Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder.
-
Extraction Solvent: Use methanol or 80% ethanol, acidified with 0.1% formic acid.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the extraction solvent (1:10 w/v) for 24-48 hours at room temperature, with occasional agitation.
-
Ultrasonication: Suspend the powdered plant material in the extraction solvent (1:20 w/v) and sonicate for 30-60 minutes at a controlled temperature (below 40°C).
-
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at a temperature below 40°C.
Protocol 2: Column Chromatography (Initial Cleanup)
-
Stationary Phase: Polyamide or Sephadex LH-20 are commonly used for flavonoid glycoside purification[4].
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Mobile Phase: A stepwise gradient of methanol in water is typically used. For example:
-
Start with 100% water to elute highly polar compounds.
-
Gradually increase the methanol concentration (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the target compound.
-
Pooling and Concentration: Combine the fractions rich in Acacetin 7-O-(6-O-malonylglucoside) and concentrate under reduced pressure at low temperature.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: A C18 reverse-phase column is suitable for the purification of flavonoids[5].
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Elution: Develop a gradient based on an optimized analytical method. A typical gradient might be:
-
0-5 min: 20% B
-
5-45 min: 20% to 60% B
-
45-50 min: 60% to 100% B
-
50-55 min: Hold at 100% B
-
55-60 min: Return to 20% B and equilibrate.
-
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 270 nm and 330 nm for flavones).
-
Fraction Collection: Collect the peak corresponding to Acacetin 7-O-(6-O-malonylglucoside).
-
Purity Check and Final Processing: Analyze the collected fraction for purity using analytical HPLC. Lyophilize the pure fraction to obtain the final product as a powder.
Visualizations
Troubleshooting Low Yields
Caption: Troubleshooting workflow for low yields.
General Purification Workflow
Caption: General purification workflow.
References
- 1. Hydrolysis of flavonoid glycosides by enzymes (rhamnodiastase from Rhamnus and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Acacetin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scienggj.org [scienggj.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ACACETIN-7-GLUCOSIDE | 4291-60-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Acacetin-7-O-6''-malonylglucoside | C25H24O13 | CID 162986532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Acacetin-7-O-6''-malonylglucoside | CAS:155049-92-6 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Enhancing the Stability of Acacetin Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and stability testing of acacetin (B1665396) prodrugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with acacetin?
A1: Acacetin, a promising flavonoid, exhibits several stability issues that can hinder its therapeutic application. The main challenges are:
-
Poor Aqueous Solubility: Acacetin is practically insoluble in water (≤119 ng/mL), which limits its formulation options and bioavailability.[1]
-
pH-Dependent Instability: It is unstable in acidic and neutral conditions, with significant degradation observed at a pH range of 1-7.[1] Conversely, it shows better stability under basic conditions (pH 9-13).[1]
-
Rapid Metabolism: Acacetin undergoes extensive metabolism in various tissues, particularly the liver, leading to a high total plasma clearance (199 ± 36 mL/min/kg in rats) and a short half-life of approximately 1.48 hours after intravenous administration.[2]
Q2: What are the most effective strategies to enhance the stability of acacetin?
A2: The most effective strategies focus on creating prodrugs to overcome its inherent limitations. Key approaches include:
-
Phosphate (B84403) Ester Prodrugs: This is a highly successful strategy to dramatically improve aqueous solubility. A phosphate sodium salt of an acacetin prodrug has been synthesized, which is readily water-soluble and can be converted back to acacetin in vivo.[3][4]
-
Amino Acid Conjugates: Attaching amino acids can enhance stability and may facilitate transport via amino acid transporters. The stability of these prodrugs can be influenced by the choice of amino acid and the linker used.[5][6][7][8]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to a drug can improve its pharmacokinetic profile by increasing its half-life and stability. Reversible PEGylation is a technique that allows for the gradual release of the active drug.[9][10]
-
Nanoparticle-based Delivery: Encapsulating acacetin prodrugs within nanoparticles can protect them from degradation in the gastrointestinal tract and improve their bioavailability.[11][12][13][14]
Q3: How does the Nrf2/HO-1 signaling pathway relate to acacetin's mechanism of action?
A3: The Nrf2/HO-1 pathway is a critical signaling cascade for cellular protection against oxidative stress. Acacetin has been shown to activate this pathway, which contributes to its anti-inflammatory and antioxidant effects. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or activators like acacetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and promotes the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).[15][16][17]
Troubleshooting Guides
Issue 1: Low Yield During Acacetin Prodrug Synthesis
| Potential Cause | Troubleshooting Step |
| Poor solubility of acacetin in reaction solvent. | Use a co-solvent system or a solvent in which acacetin has better solubility. For phosphorylation, a strong base may be required to deprotonate the hydroxyl group and increase reactivity.[18] |
| Side reactions at other hydroxyl groups. | Employ protecting groups for the less reactive hydroxyl groups on the acacetin molecule to ensure site-specific modification. |
| Degradation of acacetin or the prodrug during reaction or workup. | Monitor the reaction temperature closely and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use mild acidic or basic conditions during workup as appropriate for the specific prodrug's stability. |
Issue 2: Acacetin Prodrug Shows Poor Stability in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Hydrolysis in simulated gastric fluid (SGF) or simulated intestinal fluid (SIF). | For ester-based prodrugs, consider using sterically hindered promoieties or electron-withdrawing groups to slow down hydrolysis.[19] For amino acid prodrugs, the choice of amino acid and linker length can significantly impact stability; longer linkers often increase stability.[6][7] |
| Enzymatic degradation in plasma or tissue homogenates. | Design the prodrug to be a poor substrate for common esterases or other relevant enzymes. For example, using D-amino acids instead of L-amino acids can increase resistance to enzymatic cleavage.[8] |
| Precipitation of the prodrug in the assay medium. | Ensure the concentration of the prodrug used in the assay is below its solubility limit in the specific medium. For highly lipophilic prodrugs, consider using a co-solvent if appropriate for the assay. |
Quantitative Data
The following table summarizes the improvement in aqueous solubility of an acacetin phosphate prodrug compared to the parent compound.
| Compound | Solubility in H₂O | Solubility in 5% Glucose | Solubility in 0.9% NaCl |
| Acacetin | 64.4 ± 10.9 ng/mL | 312.0 ± 12.1 ng/mL | 195.0 ± 13.5 ng/mL |
| Acacetin Phosphate Prodrug | 126.4 ± 2.5 mg/mL | 91.4 ± 2.7 mg/mL | 88.6 ± 4.3 mg/mL |
Experimental Protocols
Protocol: In Vitro Stability Assay in Simulated Gastric and Intestinal Fluids
This protocol outlines a general procedure for assessing the chemical stability of acacetin prodrugs in simulated gastrointestinal fluids.
1. Materials:
-
Acacetin prodrug
-
Simulated Gastric Fluid (SGF): USP standard solution (pH 1.2) without pepsin.
-
Simulated Intestinal Fluid (SIF): USP standard solution (pH 6.8) without pancreatin.
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC or UPLC system with a suitable column (e.g., C18) and a UV or MS detector.
2. Procedure:
-
Prepare a stock solution of the acacetin prodrug in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.
-
Add a small aliquot of the stock solution to pre-warmed (37°C) SGF and SIF to achieve a final concentration of 10 µg/mL. The final concentration of the organic solvent should be less than 1%.
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins and transfer the supernatant to HPLC vials.
-
Analyze the samples by HPLC or UPLC-MS to quantify the remaining concentration of the prodrug and the appearance of acacetin.
3. Data Analysis:
-
Plot the natural logarithm of the remaining prodrug concentration versus time.
-
The degradation rate constant (k) can be determined from the slope of the linear regression line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Logical workflow for addressing acacetin's stability issues.
Caption: Acacetin's activation of the Nrf2/HO-1 signaling pathway.
References
- 1. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino Acids in the Development of Prodrugs [mdpi.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Turning low-molecular-weight drugs into prolonged acting prodrugs by reversible pegylation: a study with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug-based nanoparticulate drug delivery strategies for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Latest Achievements in the Development of Nanoparticle-Based Drug Delivery Systems of Pt Drugs and Prodrugs in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
- 19. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Acacetin vs. Acacetin 7-O-(6-O-malonylglucoside): A Comparative Analysis of Monoamine Oxidase Inhibition
For researchers and professionals in drug development, understanding the nuances of enzyme inhibition by flavonoid derivatives is crucial for the design of targeted therapeutics. This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory activities of acacetin (B1665396) and its glycoside derivative, Acacetin 7-O-(6-O-malonylglucoside), supported by experimental data and protocols.
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, making them significant targets in the treatment of neurological disorders such as depression and Parkinson's disease. Flavonoids have emerged as a promising class of MAO inhibitors. This guide focuses on the comparative inhibitory potential of acacetin and Acacetin 7-O-(6-O-malonylglucoside).
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of both compounds against human MAO-A and MAO-B has been evaluated, with the data summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison. Lower values indicate greater inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Nature of Inhibition |
| Acacetin | MAO-A | 0.19[1] | 0.045[1] | Reversible, Competitive[1] |
| MAO-B | 0.17[1] | 0.037[1] | Reversible, Competitive[1] | |
| Acacetin 7-O-(6-O-malonylglucoside) | MAO-A | 2.34[1][2][3] | 1.06[1] | Reversible, Competitive[1][2][3] |
| MAO-B | 1.87[1][2][3] | 0.38[1] | Reversible, Competitive[1][2][3] |
Note: One study reported an IC50 value for acacetin against MAO-B of 50 nM (0.05 µM)[4][5][6].
From the data, it is evident that acacetin is a significantly more potent inhibitor of both MAO-A and MAO-B compared to its malonylglucoside derivative. The presence of the 7-O-(6-O-malonylglucoside) moiety in the latter compound substantially decreases its inhibitory activity. Both compounds act as reversible and competitive inhibitors.
Structural and Mechanistic Comparison
The following diagram illustrates the structural differences between the two compounds and their comparative effects on MAO-A and MAO-B, highlighting the superior potency of acacetin.
Figure 1. Comparative MAO inhibition by Acacetin and its glycoside.
Experimental Protocols
The determination of MAO inhibitory activity is typically performed using an in vitro enzyme assay. Below is a generalized protocol based on established fluorometric methods.
Objective: To determine the IC50 values of test compounds against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (Acacetin and Acacetin 7-O-(6-O-malonylglucoside)) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
The following diagram outlines the typical workflow for the MAO inhibition assay.
References
- 1. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved fluorimetric assay for brain monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Acacetin 7-O-(6-O-malonylglucoside) and Tilianin as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory activities of two flavonoid glycosides: acacetin (B1665396) 7-O-(6-O-malonylglucoside) and tilianin (B192538). The information presented herein is compiled from experimental data to assist researchers in the fields of neuropharmacology and drug discovery.
Introduction
Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO are of significant interest as therapeutic agents for neurological disorders, including depression and Parkinson's disease. Flavonoids have emerged as a promising class of natural compounds with MAO inhibitory potential. This guide focuses on a direct comparison of two structurally related flavonoids, acacetin 7-O-(6-O-malonylglucoside) and tilianin (acacetin 7-O-β-D-glucoside), to elucidate the impact of malonylation on their inhibitory activity.
Quantitative Comparison of MAO Inhibition
The inhibitory potency of acacetin 7-O-(6-O-malonylglucoside) and tilianin against both MAO-A and MAO-B has been evaluated in vitro. The following table summarizes the key quantitative data.
| Compound | Target | IC50 (µM)[1][2] | Ki (µM) | Inhibition Type |
| Acacetin 7-O-(6-O-malonylglucoside) | MAO-A | 2.34 | 1.06 | Competitive |
| MAO-B | 1.87 | 0.38 | Competitive | |
| Tilianin | MAO-A | > 100 | Not Determined | - |
| MAO-B | > 100 | Not Determined | - |
Key Findings:
-
Acacetin 7-O-(6-O-malonylglucoside) is a potent inhibitor of both MAO-A and MAO-B, with IC50 values in the low micromolar range[1][2]. It exhibits a competitive mode of inhibition for both isoforms.
-
Tilianin , in contrast, demonstrates significantly weaker MAO inhibitory activity. Studies have shown that it has little to no inhibitory effect on either MAO-A or MAO-B at concentrations up to 100 µM. While some in vivo studies suggest that tilianin can reduce MAO activity in brain tissue, its direct in vitro inhibitory potency is negligible compared to its malonylated counterpart[3].
The addition of a malonyl group to the glucoside moiety of tilianin to form acacetin 7-O-(6-O-malonylglucoside) dramatically enhances its MAO inhibitory activity. This highlights the critical role of the malonate group in the binding and inhibition of the MAO enzyme.
Experimental Protocols
The following is a detailed description of the experimental methodology typically employed for the in vitro determination of MAO inhibitory activity of flavonoid compounds.
In Vitro Monoamine Oxidase Inhibition Assay
This assay is based on the fluorometric detection of 4-hydroxyquinoline (B1666331), which is formed from the oxidative deamination of the substrate kynuramine (B1673886) by MAO enzymes.
Materials and Reagents:
-
Recombinant human monoamine oxidase A (hMAO-A) and monoamine oxidase B (hMAO-B)
-
Kynuramine (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compounds (Acacetin 7-O-(6-O-malonylglucoside), Tilianin) dissolved in DMSO
-
Microplate reader capable of fluorescence detection (Excitation: 320 nm, Emission: 380 nm)
Procedure:
-
Preparation of Reagents: All reagents are prepared in 100 mM potassium phosphate buffer (pH 7.4). Test compounds are serially diluted to the desired concentrations.
-
Enzyme and Inhibitor Pre-incubation: 25 µL of hMAO-A or hMAO-B enzyme solution is added to the wells of a 96-well microplate. Subsequently, 25 µL of the test compound solution at various concentrations is added to the respective wells. The plate is then pre-incubated for 15 minutes at 37°C to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 50 µL of the kynuramine substrate solution to each well.
-
Incubation: The reaction mixture is incubated for 30 minutes at 37°C.
-
Termination of Reaction: The reaction is stopped by the addition of 75 µL of 2N NaOH.
-
Fluorescence Measurement: The fluorescence of the formed 4-hydroxyquinoline is measured using a microplate reader with an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (containing only the enzyme and substrate). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Determination of Inhibition Type and Ki: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk plot. The inhibition constant (Ki) is calculated from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro MAO inhibition assay.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Structure-Activity Relationship
The structural differences between tilianin and acacetin 7-O-(6-O-malonylglucoside) directly correlate with their MAO inhibitory activity.
Caption: Impact of glycosylation and malonylation on MAO inhibition.
References
A Comparative Guide to the In Vivo Neuroprotective Effects of Acacetin and Alternative Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of Acacetin, a promising flavonoid, against two other well-researched neuroprotective flavonoids: Quercetin (B1663063) and Baicalein. Due to the limited in vivo data specifically for Acacetin 7-O-(6-O-malonylglucoside), this guide focuses on its parent compound, Acacetin. The following sections present quantitative data from various animal models of neurodegenerative diseases, detailed experimental protocols, and visualizations of the key signaling pathways involved in their neuroprotective mechanisms.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective potential of Acacetin, Quercetin, and Baicalein has been evaluated in several preclinical models of neurodegenerative disorders. The following tables summarize the key quantitative findings from these in vivo studies, offering a direct comparison of their efficacy in models of Parkinson's Disease, Spinal Cord Injury, and Alzheimer's Disease.
Table 1: In Vivo Neuroprotective Effects in Parkinson's Disease Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Acacetin | MPTP-induced mice | 10 mg/kg/day (p.o.) | - Decreased time of turning and locomotor activity in the pole test.- Inhibited degeneration of dopaminergic neurons in the substantia nigra and striatum.- Reduced depletion of dopamine (B1211576) levels. | [1] |
| Quercetin | MPTP-induced mice | 30 mg/kg/day (i.p.) | - Improved motor function in behavioral tests.- Protected dopaminergic neurons from degeneration.- Attenuated microglial activation and neuroinflammation. | [2] |
| Baicalein | 6-OHDA-lesioned rats | 0.5, 5 µg/mL | - Significantly attenuated muscle tremor.- Increased the number of tyrosine hydroxylase (TH)-positive neurons to 265.52% of the 6-OHDA group. | [3] |
Table 2: In Vivo Neuroprotective Effects in Spinal Cord Injury (SCI) Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Acacetin | Contusion SCI mice | Not specified | - Improved motor function (Basso Mouse Scale score).- Reduced levels of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α).- Decreased oxidative stress markers (ROS, TBARS) and increased antioxidant enzymes (SOD, CAT, GPX, GSH). | [4][5] |
| Quercetin | Not specified | Not specified | - Reduces neuroinflammation and oxidative stress. | |
| Baicalein | Not specified | Not specified | - Information not available in the provided search results. |
Table 3: In Vivo Neuroprotective Effects in Alzheimer's Disease Models
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Acacetin | APP/PS1 transgenic mice | 25 mg/kg (i.p.) | - Improved spatial learning and memory in the Morris water maze test.- Reduced senile plaque formation.- Decreased expression of NLRP3, caspase-1, and IL-1β. | [6] |
| Quercetin | Triple transgenic (3xTg-AD) mice | 25 mg/kg (every 48h) | - Ameliorated impairments in learning and memory performance.- Decreased extracellular β-amyloidosis and tauopathy in the hippocampus and amygdala. | [7] |
| Baicalin (B1667713) | APP/PS1 mice | Not specified | - Attenuated spatial memory dysfunction.- Decreased the number of activated microglia and proinflammatory cytokines. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key in vivo models cited in this guide.
MPTP-Induced Parkinson's Disease Mouse Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm to study Parkinson's disease.[9][10]
-
Animals: Male C57BL/6 mice are typically used.[11]
-
Induction of Parkinsonism: Mice receive intraperitoneal (i.p.) injections of MPTP hydrochloride. A common regimen involves administering 30 mg/kg of MPTP once daily for five consecutive days.[11] Control animals receive saline injections.
-
Behavioral Assessment: The pole test is used to assess motor function. The time taken for the mouse to turn and descend a vertical pole is measured.
-
Neurochemical Analysis: Striatal dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra and striatum.
Spinal Cord Injury (SCI) Contusion Model in Mice
This model mimics the mechanical damage seen in human SCI.
-
Animals: Adult C57BL/6 mice are commonly used.[4]
-
Surgical Procedure: A laminectomy is performed to expose the spinal cord at a specific thoracic level. A controlled contusion injury is induced using a standardized impactor device.
-
Behavioral Analysis: Locomotor function is assessed using the Basso Mouse Scale (BMS), which is an open-field locomotor rating scale.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in the spinal cord tissue are measured by ELISA.[4] Markers of oxidative stress, such as reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS), and the activity of antioxidant enzymes (e.g., SOD, CAT, GPX) are also quantified.[4]
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease
These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques.
-
Animals: APP/PS1 double transgenic mice are used.
-
Treatment: Acacetin (25 mg/kg) or vehicle is administered via intraperitoneal injection for a specified duration.[6]
-
Behavioral Testing: The Morris water maze is employed to evaluate spatial learning and memory.[6]
-
Histological Analysis: Brain sections are stained to visualize and quantify senile plaque formation.
-
Biochemical Analysis: The expression of proteins related to the NLRP3 inflammasome (NLRP3, caspase-1, IL-1β) is measured by Western blot or ELISA.[6]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Acacetin, Quercetin, and Baicalein are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Acacetin primarily exerts its neuroprotective effects by activating the Nrf2/HO-1 pathway, which upregulates antioxidant defenses, and by inhibiting the NLRP3 inflammasome, thereby reducing neuroinflammation.[4][6] Quercetin also activates the Nrf2 pathway and promotes neuronal survival through the PI3K/Akt signaling cascade.[12][13] Baicalein shares the ability to activate the Nrf2/HO-1 pathway and demonstrates potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acacetin alleviates neuroinflammation and oxidative stress injury via the Nrf2/HO-1 pathway in a mouse model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of baicalin on focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The flavonoid quercetin ameliorates Alzheimer’s disease pathology and protects cognitive and emotional function in aged triple transgenic Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalin mitigates cognitive impairment and protects neurons from microglia-mediated neuroinflammation via suppressing NLRP3 inflammasomes and TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. modelorg.com [modelorg.com]
- 11. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 12. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Acacetin 7-O-(6-O-malonylglucoside): On-Target Potency and Off-Target Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acacetin 7-O-(6-O-malonylglucoside) (AMG), a naturally occurring flavonoid, with other established Monoamine Oxidase (MAO) inhibitors. This document focuses on its cross-reactivity and potential off-target effects, presenting supporting experimental data and detailed methodologies to inform preclinical research and drug development decisions.
Executive Summary
Acacetin 7-O-(6-O-malonylglucoside) is a reversible inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1][2] Its parent compound, Acacetin, has been identified as a direct binder to the Epidermal Growth Factor Receptor (EGFR), suggesting a potential for off-target activity of AMG on this pathway. This guide compares the MAO inhibitory profile of AMG with established drugs—Moclobemide, Selegiline (B1681611), and Rasagiline—and delves into the experimental protocols required to assess its on- and off-target activities.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of Acacetin 7-O-(6-O-malonylglucoside) and selected alternative MAO inhibitors against MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Inhibition Type | Selectivity (MAO-A/MAO-B) |
| Acacetin 7-O-(6-O-malonylglucoside) | MAO-A | 2.34[1][2] | Reversible[1][2] | 1.25 |
| MAO-B | 1.87[1][2] | Reversible[1][2] | ||
| Moclobemide | MAO-A | 10[3] | Reversible[3] | 0.01 |
| MAO-B | 1000[3] | Reversible[3] | ||
| Selegiline | MAO-A | - (Significant inhibition at higher doses)[4] | Irreversible[4] | MAO-B Selective |
| MAO-B | 0.01125[5] | Irreversible[5] | ||
| Rasagiline | MAO-A | 0.7 (human brain)[6] | Irreversible[7] | MAO-B Selective |
| MAO-B | 0.014 (human brain)[6] | Irreversible[7] |
Note: A lower IC50 value indicates greater potency. The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B. A higher value indicates greater selectivity for MAO-B.
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Objective: To quantify the in vitro inhibitory activity of a test compound on recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (B1673886) (substrate for both MAO-A and MAO-B)
-
Test compound (e.g., Acacetin 7-O-(6-O-malonylglucoside))
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader (for fluorescence detection)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound to be assayed.
-
Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Prepare the kynuramine substrate solution in the assay buffer.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add the assay buffer, the test compound at various concentrations, and the respective MAO enzyme (MAO-A or MAO-B).
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to each well.
-
-
Detection:
-
The MAO-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
EGFR Kinase Assay
This protocol describes a method to assess the inhibitory effect of a compound on the kinase activity of EGFR.
Objective: To determine if a test compound inhibits the phosphorylation activity of the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound
-
Positive control (e.g., Gefitinib)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control.
-
Prepare a solution containing the EGFR kinase and the peptide substrate in the kinase assay buffer.
-
Prepare an ATP solution in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or control.
-
Add the enzyme/substrate mixture to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence, which is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Mandatory Visualization
Caption: Dopamine signaling pathway and the inhibitory action of Acacetin 7-O-(6-O-malonylglucoside) on MAO-A and MAO-B.
Caption: Experimental workflow for assessing the cross-reactivity and off-target effects of a test compound.
References
- 1. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Evidence that formulations of the selective MAO-B inhibitor, selegiline, which bypass first-pass metabolism, also inhibit MAO-A in the human brain (Journal Article) | OSTI.GOV [osti.gov]
- 5. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Acacetin Glycosides: Linarin and Tilianin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two prominent acacetin (B1665396) glycosides: linarin (B1675465) and tilianin (B192538). Acacetin, a flavonoid found in various plants, and its glycoside derivatives have garnered significant interest for their therapeutic potential. This document summarizes key experimental data on their anticancer, anti-inflammatory, and neuroprotective effects, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate objective comparison and inform future research.
Quantitative Comparison of Bioactivity
The following tables summarize the available quantitative data for the bioactivities of linarin and tilianin. It is important to note that this data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Comparative Anticancer Activity
| Glycoside | Cancer Cell Line | Assay | Result |
| Linarin | Human prostate cancer (LNCaP, DU145) | Cell Growth Inhibition | Greater inhibition than linarin 4'''-acetate at the same concentrations[1] |
| Human triple-negative breast cancer (MDA-MB-231) | Apoptosis Induction | More potent than linarin 4'''-acetate[1] | |
| Human glioma (U87MG) | Cytotoxicity (in combination with TRAIL) | Sensitizes TRAIL-resistant cells to apoptosis[2] | |
| Tilianin | Human ovarian cancer (PA-1) | Cell Viability (MTT Assay) | Significant concentration-dependent decrease in cell viability[3][4] |
| Human ovarian cancer (PA-1) | Apoptosis Induction (DAPI & AO/EtBr staining) | Apoptosis confirmed, associated with increased ROS and altered Bax/Bcl2 expression[3][4] |
Table 2: Comparative Neuroprotective and Anti-inflammatory Activity
| Glycoside | Bioactivity | Model | Key Findings |
| Linarin | Neuroprotective | PC12 cells with Aβ₂₅₋₃₅-induced neurotoxicity | Improved cell viability, enhanced phosphorylation of Akt and Bcl-2, reduced apoptotic cells and AChE activity at 0.1, 1.0, and 10 μM[5] |
| Tilianin | Neuroprotective | Rodent models | Possesses anticonvulsive and sedative effects; effective sedative doses between 20 and 40 mg/kg.[6] |
| Tilianin | Anti-inflammatory | LPS-induced macrophage inflammation | Inhibits TNF-induced VSMC proliferation and migration[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on acacetin glycosides.
Cell Viability Assessment: MTT Assay
This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., PA-1 ovarian cancer cells) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the acacetin glycoside (e.g., tilianin) for a specified period (e.g., 24, 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Determination: DAPI and Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EtBr) Staining
These staining methods are used to visualize nuclear changes characteristic of apoptosis.
-
Cell Preparation: Cells are treated with the test compound as described for the MTT assay.
-
Staining:
-
DAPI Staining: Cells are fixed, permeabilized, and stained with 4',6-diamidino-2-phenylindole (DAPI), which binds to DNA and allows for the visualization of nuclear morphology (e.g., chromatin condensation, nuclear fragmentation).
-
AO/EtBr Staining: A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cell suspension.
-
-
Microscopy: Stained cells are observed under a fluorescence microscope. Live cells appear uniformly green (AO), early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic/necrotic cells appear orange-red (EtBr).
Signaling Pathways and Mechanisms of Action
Acacetin and its glycosides exert their biological effects by modulating various intracellular signaling pathways.
-
Anticancer Effects:
-
Linarin: In breast cancer cells, linarin has been shown to modulate the NF-κB signaling pathway, which is crucial for cell survival and proliferation. It also induces apoptosis by affecting the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating caspases.[1] In glioma cells, linarin's synergistic effect with TRAIL is mediated through the generation of Reactive Oxygen Species (ROS).[2]
-
Tilianin: In ovarian cancer, tilianin induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves increased ROS generation, loss of mitochondrial membrane potential, and activation of caspases-3, -8, and -9. Tilianin also inhibits the JAK2/STAT3 signaling pathway, which is often dysregulated in cancer.[3][4]
-
-
Neuroprotective and Anti-inflammatory Effects:
-
Linarin: Its neuroprotective effects in a model of Alzheimer's disease are associated with the activation of the PI3K/Akt signaling pathway, which promotes cell survival.[5]
-
Tilianin: The neuroprotective and sedative effects of tilianin are suggested to involve the GABAergic system.[6] Its anti-inflammatory actions are linked to the inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.[7]
-
Visualizations
Signaling Pathways
Caption: Apoptotic pathways modulated by Linarin and Tilianin.
Experimental Workflow
Caption: General workflow for assessing the anticancer bioactivity of acacetin glycosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tilianin inhibits the human ovarian cancer (PA-1) cell proliferation via blocking cell cycle, inducing apoptosis and inhibiting JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilianin inhibits the human ovarian cancer (PA-1) cell proliferation via blocking cell cycle, inducing apoptosis and inhibiting JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Promises of Bioactive Linarin, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the GABAergic system in the neuroprotective and sedative effects of acacetin 7-O-glucoside in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tilianin: A Potential Natural Lead Molecule for New Drug Design and Development for the Treatment of Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAO-A Inhibition: Acacetin 7-O-(6-O-malonylglucoside) versus Moclobemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two monoamine oxidase A (MAO-A) inhibitors: Acacetin (B1665396) 7-O-(6-O-malonylglucoside), a naturally derived flavonoid, and moclobemide (B1677376), a well-established pharmaceutical agent. The information presented is intended to assist researchers in evaluating these compounds for potential applications in neurodegenerative disease and affective disorder studies.
Quantitative Comparison of MAO-A Inhibition
The inhibitory potency of Acacetin 7-O-(6-O-malonylglucoside) and moclobemide against human MAO-A has been determined in vitro. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below.
| Compound | MAO-A IC50 (µM) | Inhibitor Type |
| Acacetin 7-O-(6-O-malonylglucoside) | 2.34[1][2][3][4] | Reversible[1][2] |
| Moclobemide | 6.1[5] | Reversible[6] |
Experimental Protocols
The following section details a representative experimental methodology for determining the in vitro MAO-A inhibitory activity of test compounds. This protocol is based on commonly used fluorometric techniques.
In Vitro Fluorometric MAO-A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human monoamine oxidase A (hMAO-A).
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., Kynuramine or Tyramine)
-
Fluorescence probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Test compounds (Acacetin 7-O-(6-O-malonylglucoside), moclobemide) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Clorgyline)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, fluorescence probe, and HRP in assay buffer at their respective optimal concentrations. Prepare serial dilutions of the test compounds and the positive control.
-
Assay Reaction:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the test compound solutions at various concentrations. Include wells with solvent only as a negative control and wells with the positive control inhibitor.
-
Initiate the reaction by adding the MAO-A enzyme to all wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
Add the MAO-A substrate to all wells to start the enzymatic reaction.
-
-
Detection: The deamination of the substrate by MAO-A produces hydrogen peroxide (H₂O₂). HRP catalyzes the reaction between the fluorescence probe and H₂O₂ to produce a fluorescent product (e.g., resorufin).
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over time using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response model to calculate the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro MAO-A inhibition assay.
Caption: Signaling pathway of MAO-A inhibition.
Discussion
Both Acacetin 7-O-(6-O-malonylglucoside) and moclobemide are reversible inhibitors of MAO-A. Based on the provided in vitro data, Acacetin 7-O-(6-O-malonylglucoside) demonstrates a higher potency for MAO-A inhibition with a lower IC50 value compared to moclobemide.
Moclobemide's mechanism of action involves the selective and reversible inhibition of MAO-A, which leads to a decrease in the metabolism of monoamine neurotransmitters. This results in an increase in their concentrations, which is believed to be responsible for its antidepressant effects.[5]
Acacetin 7-O-(6-O-malonylglucoside), a flavonoid glycoside, has also been identified as a potent and reversible inhibitor of both MAO-A and MAO-B.[2] The presence of the malonyl group on the glucoside moiety has been shown to be important for its inhibitory activity.[2]
For research purposes focusing on the discovery of novel MAO-A inhibitors, Acacetin 7-O-(6-O-malonylglucoside) presents itself as a promising lead compound due to its higher in vitro potency compared to the established drug moclobemide. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic profile. This guide provides a foundational comparison to aid in the selection of appropriate compounds for further investigation in the field of neuropharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
A Comparative Guide to the Structure-Activity Relationship of Acacetin Derivatives for Monoamine Oxidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of acacetin (B1665396) and its derivatives as inhibitors of monoamine oxidase (MAO), crucial enzymes in neuroscience and therapeutic development. By examining the structure-activity relationships (SAR), this document aims to facilitate the rational design of novel and potent MAO inhibitors. The information is presented through clear data tables, detailed experimental protocols, and illustrative diagrams to support further research and development in this field.
Introduction to Acacetin and MAO Inhibition
Acacetin, a naturally occurring flavone, has demonstrated potent inhibitory activity against both isoforms of monoamine oxidase, MAO-A and MAO-B.[1] These enzymes are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease.[2] The core structure of acacetin presents a versatile scaffold for chemical modifications aimed at enhancing inhibitory potency and selectivity. This guide explores how specific structural alterations to the acacetin molecule influence its interaction with MAO-A and MAO-B, providing a foundation for the development of next-generation therapeutics.
Comparative Inhibitory Activity of Acacetin Derivatives
The inhibitory potential of acacetin derivatives is quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The following table summarizes the in vitro inhibitory activities of key acacetin derivatives against human MAO-A and MAO-B.
| Compound | R1 (C7) | R2 (C4') | MAO-A IC50 (µM) | MAO-B IC50 (µM) | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity Index for MAO-B (MAO-A IC50 / MAO-B IC50) |
| Acacetin | -OH | -OCH3 | 0.19[1] | 0.17[1] | 0.045[1] | 0.037[1] | 1.12 |
| Acacetin 7-methyl ether | -OCH3 | -OCH3 | >100[3][4] | 0.198[3][4] | - | 0.045[3][4] | >500[3][4] |
| Tilianin | -O-glucoside | -OCH3 | Low Activity[1] | Low Activity[1] | - | - | - |
| Acacetin 7-O-(6-O-malonylglucoside) | -O-(6-O-malonylglucoside) | -OCH3 | 2.34[1] | 1.87[1] | 1.06[1] | 0.38[1] | 1.25 |
Key Observations:
-
Acacetin itself is a potent, non-selective inhibitor of both MAO-A and MAO-B.[1]
-
Methylation at the C7-hydroxyl group (Acacetin 7-methyl ether) dramatically increases selectivity for MAO-B by over 500-fold, although the potency for MAO-B is slightly reduced compared to the parent compound.[3][4]
-
Glycosylation at the C7 position (Tilianin) leads to a significant loss of inhibitory activity.[1]
-
Acylation of the glycoside moiety with a malonyl group, as seen in Acacetin 7-O-(6-O-malonylglucoside), restores potent inhibitory activity against both MAO isoforms.[1]
Structure-Activity Relationship (SAR) of Acacetin Derivatives
The following diagram illustrates the key structural modifications on the acacetin scaffold and their general impact on MAO inhibitory activity and selectivity.
Caption: SAR of Acacetin Derivatives for MAO Inhibition.
Molecular docking studies have provided further insights into the binding interactions. For instance, the Cys172 residue in MAO-B is crucial for hydrogen bonding with acacetin.[1] The increased selectivity of acacetin 7-methyl ether for MAO-B is attributed to favorable interactions within the active site of MAO-B, as confirmed by docking scores and binding-free energies.[3]
Experimental Protocols
The following sections detail the methodologies employed for the evaluation of MAO inhibition by acacetin derivatives.
The inhibitory activity of the test compounds against MAO-A and MAO-B is determined using a fluorometric assay with recombinant human MAO enzymes.
Workflow of MAO Inhibition Assay:
References
- 1. Potent inhibitions of monoamine oxidase A and B by acacetin and its 7-O-(6-O-malonylglucoside) derivative from Agastache rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of Human Monoamine Oxidase B by Acacetin 7-Methyl Ether Isolated from Turnera diffusa (Damiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Reversible Inhibition of MAO by Acacetin 7-O-(6-O-malonylglucoside): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acacetin 7-O-(6-O-malonylglucoside) as a reversible inhibitor of monoamine oxidase (MAO) with other known MAO inhibitors. Detailed experimental protocols for validating its mechanism of action and supporting data are presented to facilitate further research and development in the field of neurodegenerative and affective disorders.
Comparative Analysis of MAO Inhibitors
Acacetin 7-O-(6-O-malonylglucoside) has been identified as a reversible and competitive inhibitor of both MAO-A and MAO-B isoforms.[1][2][3] Its potency is compared with other well-established reversible and irreversible MAO inhibitors in the table below.
| Inhibitor | Target MAO Isoform(s) | Inhibition Type | IC50 (µM) | Ki (µM) | Reference(s) |
| Acacetin 7-O-(6-O-malonylglucoside) | MAO-A, MAO-B | Reversible, Competitive | MAO-A: 2.34, MAO-B: 1.87 | MAO-A: 1.06, MAO-B: 0.38 | [1][2][3] |
| Acacetin | MAO-A, MAO-B | Reversible, Competitive | MAO-A: 0.19, MAO-B: 0.17 | MAO-A: 0.045, MAO-B: 0.037 | [3] |
| Moclobemide | MAO-A | Reversible | - | - | [][5] |
| Selegiline (Deprenyl) | MAO-B (selective at low doses) | Irreversible | - | - | [5] |
| Clorgyline | MAO-A | Irreversible | - | - | [5] |
| Tranylcypromine | MAO-A, MAO-B | Irreversible | - | - | [] |
| Phenelzine | MAO-A, MAO-B | Irreversible | - | - | [] |
Experimental Protocols
To validate the reversible and competitive inhibition of MAO by Acacetin 7-O-(6-O-malonylglucoside), two key experiments are crucial: IC50 determination to measure its potency and a dialysis assay to confirm the reversibility of its binding.
IC50 Determination via Fluorometric MAO Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B using a fluorometric method. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., p-tyramine)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Horseradish peroxidase (HRP)
-
Test compound (Acacetin 7-O-(6-O-malonylglucoside))
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and reference inhibitors in MAO Assay Buffer.
-
Prepare a working solution of MAO-A or MAO-B enzyme in cold MAO Assay Buffer.
-
Prepare a reaction mixture containing the MAO substrate, fluorometric probe, and HRP in MAO Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the serially diluted test compound or reference inhibitor.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the reaction mixture to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex™ Red) in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Validation of Reversible Inhibition by Dialysis Assay
This protocol is designed to differentiate between reversible and irreversible inhibitors. Reversible inhibitors are expected to be removed from the enzyme-inhibitor complex upon dialysis, leading to the recovery of enzyme activity.
Materials:
-
MAO-A or MAO-B enzyme
-
Test compound (Acacetin 7-O-(6-O-malonylglucoside))
-
Irreversible inhibitor (e.g., Clorgyline or Selegiline) as a control
-
MAO Assay Buffer
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 10 kDa)
-
Dialysis clips
-
Large volume of cold MAO Assay Buffer for dialysis
Procedure:
-
Enzyme-Inhibitor Incubation:
-
Incubate the MAO enzyme with a high concentration of the test compound (e.g., 10-20 times its IC50) for a sufficient period (e.g., 30-60 minutes) at room temperature or 37°C to allow for binding.
-
In parallel, prepare control incubations: enzyme with solvent (vehicle control) and enzyme with an irreversible inhibitor.
-
-
Dialysis:
-
Transfer the enzyme-inhibitor mixtures into dialysis tubing and seal securely with clips.
-
Place the dialysis bags in a large beaker containing cold MAO Assay Buffer.
-
Dialyze for an extended period (e.g., 18-24 hours) with multiple changes of the dialysis buffer to ensure the complete removal of the unbound inhibitor.
-
-
Measurement of Residual Enzyme Activity:
-
After dialysis, recover the enzyme solutions from the dialysis bags.
-
Measure the activity of the dialyzed enzymes using the fluorometric MAO inhibition assay described in section 2.1.
-
-
Data Analysis:
-
Compare the enzyme activity of the sample incubated with the test compound to the vehicle control and the irreversible inhibitor control.
-
A significant recovery of enzyme activity for the test compound, approaching the level of the vehicle control, indicates reversible inhibition. In contrast, the enzyme incubated with the irreversible inhibitor should show minimal to no recovery of activity.
-
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental design and the underlying mechanism of MAO inhibition, the following diagrams are provided.
Caption: Workflow for validating reversible MAO inhibition.
Caption: Mechanism of MAO inhibition leading to increased neurotransmitter levels.
Conclusion
The presented data and experimental protocols support the characterization of Acacetin 7-O-(6-O-malonylglucoside) as a reversible, competitive inhibitor of both MAO-A and MAO-B. Its potency is comparable to other known flavonoid-based inhibitors. The provided methodologies offer a standardized approach for researchers to independently verify these findings and to screen other novel compounds for their MAO inhibitory potential. The diagrams visually summarize the validation workflow and the fundamental mechanism of action, providing a clear framework for understanding the role of this compound in modulating monoamine neurotransmitter levels. This information is critical for the advancement of new therapeutic strategies targeting MAO for the treatment of various neurological disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. xenotech.com [xenotech.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Acacetin 7-O-(6-O-malonylglucoside): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of Acacetin 7-O-(6-O-malonylglucoside), a flavonoid glycoside used in various research applications.
Hazard Assessment and Safety Precautions
Before handling Acacetin 7-O-(6-O-malonylglucoside) for disposal, a thorough risk assessment is necessary. Flavonoids are generally considered to have low volatility; however, they can exhibit toxicity at high concentrations. Studies on acacetin, a related compound, have shown no obvious pathological changes in the organs of mice upon administration. Conversely, another related compound, Acacetin-7-rutinoside, has been identified as a molluscicidal agent, indicating potential environmental toxicity.
Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the available data for Acacetin 7-O-(6-O-malonylglucoside). It is important to note that specific environmental toxicity and biodegradability data are limited.
| Parameter | Value | Source |
| Chemical Formula | C₂₅H₂₄O₁₃ | PubChem |
| Molar Mass | 532.46 g/mol | PubChem |
| Appearance | Solid (powder) | Vendor Information |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Vendor Information |
| Acute Toxicity (Oral) | Data not available | N/A |
| Aquatic Toxicity (e.g., LC50) | Data not available | N/A |
| Biodegradability | Data not available | N/A |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of Acacetin 7-O-(6-O-malonylglucoside) in solid form and in solution.
Step 1: Waste Segregation
Proper segregation is crucial to prevent accidental reactions.
-
Solid Waste: All solid forms of Acacetin 7-O-(6-O-malonylglucoside), including unused compound and contaminated materials (e.g., weighing boats, contaminated gloves, and bench paper), should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Acacetin 7-O-(6-O-malonylglucoside) should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless their compatibility is confirmed.
Step 2: Container Selection and Labeling
-
Use containers made of materials compatible with the waste. For solutions, glass or high-density polyethylene (B3416737) (HDPE) bottles are generally suitable.
-
All waste containers must be securely sealed to prevent leaks or spills.
-
Label each container clearly with the words "Hazardous Waste," the full chemical name "Acacetin 7-O-(6-O-malonylglucoside)," the approximate concentration (for solutions), and the date of accumulation.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
If the solvent used for liquid waste is flammable, the container must be stored in a flammable liquid storage cabinet.
Step 4: Disposal
-
Never dispose of Acacetin 7-O-(6-O-malonylglucoside) down the drain or in the regular trash.
-
The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
Step 5: Decontamination
-
After handling and disposal, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Properly dispose of all cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Acacetin 7-O-(6-O-malonylglucoside).
Caption: Disposal decision workflow for Acacetin 7-O-(6-O-malonylglucoside).
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Acacetin 7-O-(6-O-malonylglucoside), thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling Acacetin 7-O-(6-O-malonylglucoside)
Essential Safety and Handling Guide for Acacetin 7-O-(6-O-malonylglucoside)
This guide provides immediate and essential safety protocols for laboratory professionals handling Acacetin 7-O-(6-O-malonylglucoside). Adherence to these procedures is critical for ensuring personal safety and proper logistical management.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for Acacetin 7-O-(6-O-malonylglucoside) is limited, it is crucial to handle it with care, assuming potential hazards associated with fine chemical powders. The following table summarizes the required PPE based on standard laboratory safety practices for similar compounds.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashes.[1][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) | Gloves must be inspected before use. Follow EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands after handling.[1][4] |
| Body Protection | Laboratory coat or chemical-resistant suit | A lab coat is standard for low-volume handling. For larger quantities or potential for significant exposure, a chemical-resistant suit is advised.[1][5] |
| Respiratory Protection | Full-face respirator or filtering half mask | Use if exposure limits are exceeded, if irritation is experienced, or when handling large quantities of powder outside of a ventilated enclosure.[1][3][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: Always handle Acacetin 7-O-(6-O-malonylglucoside) in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Ignition Sources: Remove all sources of ignition from the handling area.[1]
2. Donning Personal Protective Equipment (PPE):
-
Follow the sequence outlined in the PPE workflow diagram below to ensure proper protection before handling the compound.
3. Handling the Compound:
-
Weighing: If weighing the powder, do so in a ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[2]
-
Avoid Contact: Prevent contact with skin and eyes.[1]
-
Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols.[1]
4. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Recommended storage for the powder is at -20°C for up to 3 years.[6]
-
Solutions can be stored at -80°C for up to one year.[6]
Emergency Procedures
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. |
Disposal Plan
-
Waste Collection: Collect adhered or spilled material promptly using spark-proof tools and explosion-proof equipment.[1]
-
Disposal: Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as chemical waste.
Visualized Workflows
Handling and PPE Workflow
Caption: PPE and Handling Workflow for Acacetin 7-O-(6-O-malonylglucoside).
Spill Response Logic
Caption: Spill Response Protocol for Acacetin 7-O-(6-O-malonylglucoside).
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Acacetin-7-O-6''-malonylglucoside | CAS:155049-92-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Acacetin 7-O-(6-O-malonylglucoside) | hMAO-A/B inhibitor | TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
